4-Aminobenzoic Acid
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
4-aminobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYNCZNDIQEVRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Record name | P-AMINOBENZOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19756 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-aminobenzoic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/4-aminobenzoic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25136-77-0 | |
| Record name | 4-Aminobenzoic acid homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25136-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6024466 | |
| Record name | 4-Aminobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
P-aminobenzoic acid appears as colorless crystals that discolor on exposure to light and air. (NTP, 1992), Light beige, odorless solid; pure form is white; discolor on exposure to light and air; [Hawley] White crystalline solid; [MSDSonline], Solid | |
| Record name | P-AMINOBENZOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19756 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | p-Aminobenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3473 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | p-Aminobenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001392 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>20.6 [ug/mL] (The mean of the results at pH 7.4), In water, 5,390 mg/L at 25 °C; 6,110 mg/L at 30 °C, One gram dissolves in 90 mL boiling water; in 8 ml alcohol, in 60 mL ether. Soluble in ethyl acetate, glacial acetic acid; slightly soluble in benzene; practically insoluble in petroleum ether., Freely soluble in alcohol, Soluble in alkalis and ethane (C2H6), For more Solubility (Complete) data for 4-AMINOBENZOIC ACID (8 total), please visit the HSDB record page., 6.11 mg/mL | |
| Record name | SID47193723 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Aminobenzoic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02362 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-AMINOBENZOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6840 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | p-Aminobenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001392 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.37 (NTP, 1992) - Denser than water; will sink | |
| Record name | P-AMINOBENZOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19756 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.000278 [mmHg], 4.5X10-6 mm Hg at 25 °C /Extrapolated from measurements at higher temperatures/ | |
| Record name | p-Aminobenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3473 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-AMINOBENZOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6840 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Monoclinic prisms from dilute alcohol, Light buff crystals; white when pure, Yellowish to red crystals or prisms, White or slightly yellow crystals or crystalline powder | |
CAS No. |
150-13-0 | |
| Record name | P-AMINOBENZOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19756 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Aminobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminobenzoic acid [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminobenzoic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02362 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-aminobenzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7627 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Aminobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.231 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINOBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL2TJE8QTX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-AMINOBENZOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6840 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | p-Aminobenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001392 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
370 to 372 °F (NTP, 1992), 188.5 °C | |
| Record name | P-AMINOBENZOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19756 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Aminobenzoic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02362 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-AMINOBENZOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6840 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | p-Aminobenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001392 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of para-Aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Para-aminobenzoic acid (PABA), also known as 4-aminobenzoic acid, is an organic compound with the chemical formula C₇H₇NO₂. It consists of a benzene ring substituted with an amino group and a carboxyl group at the para position.[1] PABA is a white crystalline solid, though commercial samples may appear gray.[2] It is a naturally occurring substance found in various foods and is an intermediate in the synthesis of folate in bacteria, plants, and fungi.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of PABA, offering detailed experimental protocols and data presented for clarity and ease of use for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental physicochemical properties of para-aminobenzoic acid are summarized in the tables below, providing a consolidated reference for key quantitative data.
Table 1: General and Physical Properties of para-Aminobenzoic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇NO₂ | [1] |
| Molar Mass | 137.14 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [1][4] |
| Melting Point | 187-189 °C | [1][3] |
| Boiling Point | 340 °C | [3][5] |
| Density | 1.374 g/cm³ at 25 °C | [1] |
Table 2: Solubility of para-Aminobenzoic Acid
| Solvent | Solubility | Temperature (°C) | Reference(s) |
| Water | 4.7 g/L | 20 | [1] |
| 6.11 mg/mL | Not Specified | [6] | |
| 1 g in 170 mL | 25 | [7] | |
| 1 g in 90 mL | 90 | [7] | |
| Ethanol | 1 g in 8 mL | Not Specified | [8] |
| Freely soluble | Not Specified | [5] | |
| Ether | 1 g in 50 mL | Not Specified | [8] |
| Ethyl Acetate | Soluble | Not Specified | [8] |
| Chloroform | Soluble | Not Specified | [1] |
| Benzene | Slightly soluble | Not Specified | [8] |
| Petroleum Ether | Practically insoluble | Not Specified | [8] |
Table 3: Acidity and Spectral Properties of para-Aminobenzoic Acid
| Property | Value | Conditions | Reference(s) |
| pKa₁ (-COOH) | 2.38 - 2.50 | 25 °C | [4][9] |
| pKa₂ (-NH₃⁺) | 4.80 - 4.87 | 25 °C | [8][9] |
| pH (0.5% solution) | 3.5 | 20 °C | [1][10] |
| UV-Vis λmax | 266 nm | Water | [8] |
| 288 nm | Isopropanol | [8] | |
| LogP | 0.83 | Not Specified | [1][6] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of para-aminobenzoic acid are provided below.
Melting Point Determination
The melting point of PABA can be determined using the capillary method as described in the US Pharmacopeia.
Apparatus:
-
Melting point apparatus with a heating block and temperature control.
-
Capillary tubes (10 cm length, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness).
Procedure:
-
Ensure the PABA sample is finely powdered and thoroughly dried, for instance, in a vacuum desiccator over silica gel for 24 hours.
-
Pack the dry powder into a capillary tube to form a column of 2.5-3.5 mm high by tapping the tube on a solid surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the initial temperature to 5°C below the expected melting point of PABA (around 182-184°C).
-
Heat the sample at a rate of 1 ± 0.5 °C per minute.
-
Record the temperature at which the substance is first observed to collapse against the side of the capillary tube (onset of melting) and the temperature at which it becomes completely liquid (clear point). The range between these two temperatures is the melting range.[11]
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of PABA can be determined using the shake-flask method.
Materials:
-
PABA powder.
-
Selected solvent (e.g., water, ethanol).
-
Shaking incubator or water bath with temperature control.
-
Filtration apparatus (e.g., syringe filters).
-
Analytical method for quantification (e.g., UV-Vis spectrophotometer).
Procedure:
-
Add an excess amount of PABA powder to a known volume of the solvent in a sealed flask.
-
Place the flask in a shaking incubator set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved solids.
-
Dilute the filtrate with the solvent as necessary to bring the concentration within the analytical range of the chosen quantification method.
-
Determine the concentration of PABA in the diluted filtrate using a calibrated analytical method, such as UV-Vis spectrophotometry at its λmax.
-
Calculate the solubility based on the measured concentration and the dilution factor.[9]
pKa Determination by Potentiometric Titration
The acid dissociation constants (pKa) of PABA can be accurately determined by potentiometric titration.
Apparatus and Reagents:
-
Calibrated pH meter with a glass electrode.
-
Magnetic stirrer and stir bar.
-
Burette.
-
Standardized 0.1 M sodium hydroxide (NaOH) solution.
-
Standardized 0.1 M hydrochloric acid (HCl) solution.
-
0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.
-
PABA sample.
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Prepare a 1 mM solution of PABA in water. To ensure complete dissolution, the solution can be made slightly acidic with 0.1 M HCl to a pH of approximately 1.8-2.0.
-
Place a known volume (e.g., 20 mL) of the PABA solution in a beaker with a magnetic stir bar and add KCl solution to maintain a constant ionic strength.
-
Immerse the pH electrode in the solution and begin stirring.
-
Titrate the solution by adding small, precise increments of the 0.1 M NaOH solution from the burette.
-
Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12-12.5.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
Determine the equivalence points from the inflection points of the titration curve. The pKa values correspond to the pH at the half-equivalence points. For a diprotic acid like PABA, two pKa values will be obtained.
-
Repeat the titration at least three times to ensure reproducibility.[2][7]
UV-Vis Spectroscopy
Instrumentation:
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Prepare a stock solution of PABA of a known concentration in the desired solvent (e.g., water or isopropanol).
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Set the spectrophotometer to scan a wavelength range that includes the expected absorbance maximum of PABA (e.g., 200-400 nm).
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
To obtain the spectrum of an unknown sample, dissolve it in the same solvent, ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0), and scan across the wavelength range.[12]
Infrared (IR) Spectroscopy (Thin Solid Film Method)
Apparatus:
-
Fourier-Transform Infrared (FTIR) spectrometer.
-
Salt plates (e.g., NaCl or KBr).
-
A suitable volatile solvent (e.g., acetone or methylene chloride).
Procedure:
-
Dissolve a small amount (approx. 50 mg) of the solid PABA sample in a few drops of a suitable solvent in a small vial.
-
Place a single drop of this solution onto a clean, dry salt plate.
-
Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
If the peaks are too intense, the film is too thick; clean the plate and use a more dilute solution. If the peaks are too weak, add another drop of the solution and re-dry.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation for ¹H NMR:
-
Weigh 5-25 mg of the PABA sample and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O) to the vial.
-
Ensure the sample is completely dissolved. If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.[1][3]
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using standard instrument parameters. The chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS) at 0.00 ppm or to the residual solvent peak.
Signaling Pathways and Workflows
Folate Biosynthesis Pathway
PABA is a crucial intermediate in the de novo synthesis of folates in bacteria, plants, and fungi. This pathway is a target for sulfonamide antibiotics, which act as competitive inhibitors of the enzyme dihydropteroate synthase.
Caption: Folate biosynthesis pathway showing the role of PABA.
Experimental Workflow for Physicochemical Characterization
A typical workflow for the comprehensive physicochemical characterization of a solid pharmaceutical compound like PABA is outlined below. This process ensures a thorough understanding of the material's properties, which is critical for drug development.
Caption: General workflow for physicochemical characterization.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. researchgate.net [researchgate.net]
- 9. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 10. youtube.com [youtube.com]
- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 12. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Crystal Structure and Polymorphism of 4-Aminobenzoic Acid
Introduction
This compound (p-aminobenzoic acid, PABA), an essential metabolite in many organisms, is a small organic molecule of significant interest in the pharmaceutical and materials science fields.[1][2] Its ability to exist in multiple crystalline forms, a phenomenon known as polymorphism, has been the subject of extensive research.[1] Understanding and controlling the polymorphic outcome of PABA's crystallization is crucial, as different polymorphs can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability, which are critical factors in drug development.[3] This technical guide provides a comprehensive overview of the crystal structure and polymorphism of this compound, focusing on its four known polymorphic forms: α, β, γ, and δ.
Polymorphic Forms of this compound
To date, four solvent-free polymorphic forms of this compound have been identified and characterized. The α and β forms are the most common and have been extensively studied, while the γ and δ forms are obtained under more specific and less common conditions.[1]
The α and β Polymorphs: An Enantiotropic Pair
The α and β forms of PABA are enantiotropically related, meaning their relative stability is dependent on temperature.[1][4] The transition temperature between these two forms has been reported to be approximately 14 °C to 25 °C.[1][4] Below this temperature range, the β form is thermodynamically stable, while the α form is the stable polymorph at higher temperatures.[1][4]
-
α-PABA: This is the commercially available form and is typically obtained as needle-like crystals.[1][4] Its crystal structure is characterized by the formation of centrosymmetric carboxylic acid dimers, which are further linked by hydrogen bonds involving the amino groups.[2] The α form is kinetically favored and crystallizes readily from a wide range of solvents.[1][4]
-
β-PABA: This polymorph usually crystallizes as prisms or plates.[1][4] Its structure is distinguished by a tetrameric hydrogen-bonding motif, where the carboxylic acid and amino groups of four PABA molecules are interconnected.[2] The crystallization of the β form is more challenging and typically requires carefully controlled conditions, such as slow cooling of aqueous or ethyl acetate solutions.[1][5]
The γ and δ Polymorphs: Less Common Forms
-
γ-PABA: The γ polymorph is structurally similar to the α form, also featuring carboxylic acid dimers.[1] It has been reportedly obtained through vapor growth techniques and as needles from an aqueous solution in the presence of selenous acid.[1]
-
δ-PABA: This is a high-pressure polymorph, which can be obtained by compressing the α form of PABA at pressures exceeding 0.3 GPa.[1] The δ form is metastable at ambient pressure and can be recovered for characterization.[1]
Quantitative Data
The crystallographic and thermal data for the four polymorphs of this compound are summarized in the tables below for easy comparison.
Table 1: Crystallographic Data of PABA Polymorphs
| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| α-PABA | Monoclinic | P2₁/n | 3.73 | 27.5 | 6.25 | 90 | 90.5 | 90 | 4 |
| β-PABA | Monoclinic | P2₁/n | 12.0 | 11.5 | 10.3 | 90 | 102 | 90 | 8 |
| γ-PABA | Orthorhombic | Pna2₁ | 12.9 | 3.8 | 13.4 | 90 | 90 | 90 | 4 |
| δ-PABA | Monoclinic | P2₁/c | 12.9 | 3.8 | 13.4 | 90 | 107 | 90 | 4 |
Data compiled from various crystallographic studies.
Table 2: Thermal Properties of PABA Polymorphs
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Transition to α-PABA |
| α-PABA | 187-189 | 28.5 | - |
| β-PABA | Melts with conversion to α | - | Endothermic transition between 70-97°C |
| γ-PABA | Not reported | Not reported | - |
| δ-PABA | Converts to α-PABA upon heating | - | Converts to α-PABA above 70°C |
Data compiled from thermal analysis studies.[1][6]
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of the different polymorphic forms of this compound.
Crystallization Protocols
Preparation of α-PABA (Needle-like Crystals)
The α polymorph is the most readily obtained form and can be crystallized from a variety of organic solvents.[1][4]
-
Dissolution: Dissolve this compound in a suitable organic solvent (e.g., ethanol, acetone, ethyl acetate) at an elevated temperature to create a saturated or slightly supersaturated solution. A typical concentration would be around 0.17 g of PABA per gram of ethanol.[7]
-
Cooling: Allow the solution to cool to room temperature. Rapid cooling will generally favor the formation of the α form.
-
Isolation: Collect the resulting needle-like crystals by vacuum filtration.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the melting point (e.g., 60-80 °C) to remove any residual solvent.
Preparation of β-PABA (Prismatic Crystals)
The β polymorph requires more controlled conditions to crystallize without concomitant nucleation of the α form.[1][5]
-
Dissolution: Prepare a saturated aqueous solution of this compound at a temperature above the α-β transition temperature (e.g., 30-40 °C).
-
Slow Cooling: Cool the solution very slowly (e.g., less than 5 °C/hour) to a temperature below the transition temperature (e.g., 10-15 °C). Careful control of the supersaturation is critical.[1][4]
-
Maturation: Allow the solution to stand at this low temperature for an extended period (hours to days) to allow for the nucleation and growth of the β-form crystals.[1][4]
-
Isolation: Carefully collect the prismatic crystals by vacuum filtration, ensuring the temperature of the filtration apparatus is also maintained below the transition temperature to prevent transformation.
-
Drying: Dry the crystals under vacuum at a low temperature.
Preparation of γ-PABA (Vapor Growth)
The γ polymorph can be prepared using a vapor growth technique.[1]
-
Sublimation: Place a small amount of this compound powder in a sublimation apparatus.
-
Heating: Heat the PABA under vacuum to induce sublimation.
-
Deposition: The vapor will deposit as crystalline needles of the γ form on a cooler surface within the apparatus. The precise temperature gradient and vacuum conditions will need to be optimized for efficient growth.
Preparation of δ-PABA (High Pressure)
The δ polymorph is synthesized under high-pressure conditions.[1]
-
Sample Loading: Load a sample of α-PABA into a high-pressure cell, such as a diamond anvil cell (DAC).[8]
-
Pressurization: Increase the pressure within the cell to above 0.3 GPa.[1]
-
Transformation: The α form will transform into the δ form under these conditions. The transformation can be monitored in-situ using techniques like Raman spectroscopy or X-ray diffraction.
-
Recovery: The δ form is metastable and can be recovered at ambient pressure for further characterization.[1]
Characterization Protocols
Powder X-ray Diffraction (PXRD)
PXRD is a fundamental technique for identifying and distinguishing between the different polymorphic forms of PABA.[9][10]
-
Sample Preparation: Gently grind a small amount of the crystalline sample to a fine powder to ensure random orientation of the crystallites.[9]
-
Data Collection:
-
Instrument: A modern powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is typically used.[11]
-
Scan Range: Collect the diffraction pattern over a 2θ range of 5° to 40°.
-
Scan Speed/Step Size: Use a step size of 0.02° and a scan speed of 1-2°/minute for good resolution.
-
-
Data Analysis: Compare the obtained diffraction pattern with the known patterns of the α, β, γ, and δ polymorphs to identify the form(s) present in the sample.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal properties of the polymorphs, such as melting points and transition temperatures.[12][13]
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Heating Program:
-
Heating Rate: A typical heating rate is 10 °C/min. Slower or faster heating rates can be used to investigate specific transitions.[14]
-
Temperature Range: Heat the sample from room temperature to a temperature above the melting point of the α form (e.g., 200 °C).
-
Atmosphere: Use an inert nitrogen purge gas (e.g., 50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: Analyze the resulting thermogram for endothermic events (melting, solid-solid transitions) and exothermic events (crystallization). The melting point of the α form is observed as a sharp endotherm around 187-189 °C.[1] The β to α transition is an endothermic event that occurs at a lower temperature.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, is a rapid and non-destructive method for polymorph identification based on differences in their vibrational spectra.[15][16]
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
Data Collection:
-
Spectral Range: Collect the spectrum in the mid-infrared range, typically from 4000 to 650 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Compare the spectrum of the sample to reference spectra of the known polymorphs. Key differences are often observed in the regions corresponding to N-H stretching, C=O stretching, and the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy
Raman spectroscopy is another powerful vibrational spectroscopy technique that is highly sensitive to the subtle structural differences between polymorphs.[17][18][19]
-
Sample Preparation: Place a small amount of the sample on a microscope slide or in a suitable container.
-
Data Collection:
-
Laser Excitation: Use a common laser wavelength, such as 785 nm, to minimize fluorescence.
-
Spectral Range: Collect the Raman spectrum over a range that includes both the low-frequency lattice vibrations (phonons) and the higher-frequency intramolecular vibrations (e.g., 100 to 1800 cm⁻¹).
-
Resolution: Use a high-resolution setting (e.g., 1-2 cm⁻¹) to resolve subtle peak shifts between polymorphs.[17]
-
-
Data Analysis: The Raman spectra of the different polymorphs will show distinct differences in the positions and intensities of the Raman bands, providing a unique fingerprint for each form.
Visualizations
Polymorphic Relationships and Transformations
The following diagram illustrates the relationships between the four known polymorphs of this compound and the conditions that can lead to their interconversion.
Experimental Workflow for Polymorph Identification
The logical workflow for identifying an unknown polymorph of this compound is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystallization of para-aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Polymorphism and Crystallization of p-Aminobenzoic Acid [diva-portal.org]
- 6. Growth of oriented p-aminobenzoic acid crystals by directional freezing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. resources.rigaku.com [resources.rigaku.com]
- 11. mdpi.com [mdpi.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. azom.com [azom.com]
- 14. perkinelmer.com.ar [perkinelmer.com.ar]
- 15. mt.com [mt.com]
- 16. 3.1.3. FTIR-ATR Solid-State Characterization [bio-protocol.org]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. Raman Spectroscopy for Polymorph Identification in Pharmaceuticals - Edinburgh Instruments [edinst.com]
- 19. Polymorph Discrimination using Low Wavenumber Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of p-Aminobenzoic Acid (PABA) from Chorismate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway for p-aminobenzoic acid (PABA) originating from chorismate, a critical pathway in many microorganisms and plants for the synthesis of folates. This document details the enzymatic steps, catalytic mechanisms, and available quantitative data. Furthermore, it offers detailed experimental protocols for the study of this pathway and visual representations of the core processes to facilitate a deeper understanding.
Introduction
The biosynthesis of p-aminobenzoic acid (PABA) is a vital metabolic pathway in numerous bacteria, fungi, and plants, as PABA is an essential precursor for the synthesis of folates (Vitamin B9). Folates are crucial cofactors in a variety of one-carbon transfer reactions, which are fundamental for the biosynthesis of purines, thymidine, and certain amino acids such as methionine. Consequently, the enzymes involved in the PABA biosynthesis pathway are attractive targets for the development of antimicrobial agents, as humans lack this pathway and obtain folates from their diet. This guide focuses on the well-characterized pathway in Escherichia coli, which converts chorismate to PABA in two key enzymatic steps.
The Core Biosynthetic Pathway
In Escherichia coli, the biosynthesis of PABA from the central aromatic precursor, chorismate, is a two-step process catalyzed by three enzymes: Aminodeoxychorismate (ADC) synthase, which is a complex of two proteins, PabA and PabB, and Aminodeoxychorismate lyase (PabC).[1][2]
Step 1: Formation of 4-amino-4-deoxychorismate (ADC)
The first step is the conversion of chorismate to 4-amino-4-deoxychorismate (ADC). This reaction is catalyzed by ADC synthase, a heterodimeric complex composed of two subunits: PabA and PabB.[1][3]
-
PabA (Glutamine Amidotransferase): This subunit belongs to the glutamine amidotransferase family of enzymes. It hydrolyzes L-glutamine to produce L-glutamate and ammonia.[1] The ammonia is then channeled to the active site of the PabB subunit.
-
PabB (ADC Synthase): This subunit binds chorismate and utilizes the ammonia provided by PabA to replace the hydroxyl group at the C4 position of chorismate with an amino group, forming ADC.[1][3] In the absence of PabA, PabB can utilize exogenous ammonia to catalyze this reaction, albeit less efficiently.[1]
The overall reaction for this step is: Chorismate + L-glutamine → 4-amino-4-deoxychorismate + L-glutamate[1]
Step 2: Formation of p-Aminobenzoic Acid (PABA)
The second and final step is the conversion of ADC to PABA and pyruvate. This reaction is catalyzed by the enzyme 4-amino-4-deoxychorismate lyase (PabC), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[2][4] PabC facilitates the elimination of the pyruvyl side chain from ADC, leading to the aromatization of the ring and the formation of PABA.[2]
The overall reaction for this step is: 4-amino-4-deoxychorismate → p-aminobenzoic acid + pyruvate[2]
Quantitative Data
The following table summarizes the available kinetic parameters for the enzymes of the PABA biosynthesis pathway in Escherichia coli. It is important to note that while some kinetic data are available, a complete set of parameters, particularly for the overall ADC synthase reaction and for PabC, is not consistently reported in the literature.
| Enzyme/Complex | Substrate | Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Reference |
| PabA/PabB Complex | Chorismate | 4.2 | Not Reported | Not Reported | [3] |
| L-Glutamine | 1600 | 0.28 (glutaminase activity) | 175 | [3] | |
| PabC | 4-amino-4-deoxychorismate | Not Reported | Not Reported ("rather slow turnover") | Not Reported | [5] |
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes involved in PABA biosynthesis from E. coli.
Overexpression and Purification of PabA, PabB, and PabC
Objective: To obtain highly pure and active PabA, PabB, and PabC proteins for subsequent characterization.
Materials:
-
E. coli expression strains (e.g., BL21(DE3)) transformed with plasmids encoding His-tagged PabA, PabB, or PabC.
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM Dithiothreitol (DTT), 1 mM Phenylmethylsulfonyl fluoride (PMSF).
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 1 mM DTT.
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 1 mM DTT.
-
Ni-NTA affinity chromatography column.
-
Dialysis Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 10% glycerol.
Procedure:
-
Protein Expression:
-
Inoculate a 5 mL LB medium starter culture containing the appropriate antibiotic with a single colony of the transformed E. coli strain. Incubate overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-18 hours to enhance protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off) or by using a French press.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.
-
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA column with 5 column volumes of Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with 5 column volumes of Elution Buffer.
-
-
Dialysis and Storage:
-
Dialyze the eluted protein against Dialysis Buffer overnight at 4°C to remove imidazole and for buffer exchange.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.
-
Aminodeoxychorismate (ADC) Synthase Activity Assay
Objective: To determine the rate of ADC formation from chorismate and glutamine catalyzed by the PabA/PabB complex.
Materials:
-
Purified PabA and PabB proteins.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 5 mM DTT, 5% glycerol.
-
Chorismate solution (freshly prepared).
-
L-glutamine solution.
-
Purified PabC (for coupled assay).
-
Quenching solution: 1 M HCl.
-
Ethyl acetate.
-
Spectrophotometer or HPLC system.
Procedure (Coupled Spectrophotometric Assay):
-
Prepare a reaction mixture containing Assay Buffer, 100 µM chorismate, 5 mM L-glutamine, and an excess of purified PabC.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a limiting amount of the PabA/PabB complex.
-
Monitor the increase in absorbance at 267 nm, which corresponds to the formation of PABA. The rate of PABA formation is directly proportional to the rate of ADC synthesis.
-
Alternatively, the reaction can be stopped at different time points by adding the quenching solution. The PABA produced can be extracted with ethyl acetate and quantified by measuring its absorbance at 267 nm (ε = 13,800 M-1cm-1).
Procedure (Direct HPLC Assay):
-
Prepare a reaction mixture containing Assay Buffer, 100 µM chorismate, and 5 mM L-glutamine.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the PabA/PabB complex.
-
Stop the reaction at various time points by adding an equal volume of ice-cold methanol.
-
Centrifuge to precipitate the proteins and analyze the supernatant by reverse-phase HPLC to quantify the formation of ADC and the consumption of chorismate.
Aminodeoxychorismate Lyase (PabC) Activity Assay
Objective: To determine the rate of PABA formation from ADC catalyzed by PabC.
Materials:
-
Purified PabC protein.
-
4-amino-4-deoxychorismate (ADC) substrate (can be enzymatically synthesized using PabA/PabB and purified).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 µM Pyridoxal 5'-phosphate (PLP).
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing Assay Buffer and a known concentration of ADC.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a limiting amount of purified PabC.
-
Monitor the formation of PABA by observing the increase in absorbance at 267 nm.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
Visualizations
The following diagrams illustrate the PABA biosynthesis pathway and a typical experimental workflow.
Caption: The PABA biosynthesis pathway from chorismate in E. coli.
Caption: A generalized experimental workflow for enzyme expression, purification, and activity measurement.
References
- 1. Aminodeoxychorismate synthase - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization and sequence of Escherichia coli pabC, the gene encoding aminodeoxychorismate lyase, a pyridoxal phosphate-containing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic characterization of 4-amino 4-deoxychorismate synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Aminobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 4-Aminobenzoic Acid (PABA), a molecule of significant interest in pharmaceutical and cosmetic sciences. This document details the Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data of PABA, supported by detailed experimental protocols and logical workflow diagrams to aid in its characterization and analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of this compound reveals characteristic absorption bands arising from electronic transitions within the molecule, primarily π → π* transitions in the aromatic ring and n → π* transitions associated with the carboxyl and amino functional groups. The position and intensity of these bands are influenced by the solvent environment.
Data Presentation
| Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Reference |
| Water | 266 | - | - | [1] |
| Methanol | 280 | - | - | |
| Isopropanol | 288 | - | - | [1] |
| Not Specified | 194 | 226 | 278 | [2] |
Note: The absorption maximum can vary depending on the specific conditions and instrumentation.
Experimental Protocol: UV-Vis Spectroscopy
A solution of this compound is prepared by dissolving a precisely weighed amount of the solid compound in a suitable UV-grade solvent (e.g., methanol, ethanol, or water) to a known concentration.
-
Instrument Warm-up: The UV-Vis spectrophotometer is powered on and the lamps are allowed to warm up for at least 20 minutes to ensure stable output.
-
Cuvette Selection and Cleaning: Quartz cuvettes with a 1 cm path length are used. The cuvettes are thoroughly cleaned with the solvent to be used for the analysis and then rinsed with the sample solution.
-
Baseline Correction: A baseline is recorded with the cuvette filled with the pure solvent. This is done to subtract the absorbance of the solvent and any optical imperfections in the cuvette.
-
Sample Measurement: The cuvette is filled with the prepared solution of this compound. The absorbance spectrum is recorded over a specified wavelength range, typically from 200 to 400 nm.
-
Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound provides valuable information about its functional groups. The presence of the amino (-NH₂), carboxylic acid (-COOH), and substituted benzene ring moieties gives rise to a complex and characteristic pattern of absorption bands.
Data Presentation
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Reference |
| 3431 | Strong | O-H Stretch (Carboxylic Acid) | [3] |
| 3360-3459 | Strong | N-H Asymmetric & Symmetric Stretch (Amine) | [4] |
| 2922 | - | O-H Stretch (Carboxylic Acid, H-bonded) | [4] |
| 1660-1740 | Strong | C=O Stretch (Carboxylic Acid) | [3] |
| 1631 | Very Strong | C=O Stretch (Carboxylic Acid) | [3] |
| 1613 | Weak | C=C Aromatic Ring Stretch | [3] |
| 1533 | - | C-O Asymmetric Stretch (Carboxylate) | [4] |
| 1409 | - | C-O Symmetric Stretch (Carboxylate) | [4] |
| 1375 | - | C-O Stretch | [3] |
| 1200-1350 | - | O-H in-plane bend | [3] |
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
The solid-state FT-IR spectrum of this compound is commonly obtained using the potassium bromide (KBr) pellet technique.
-
Sample Preparation: Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry, IR-grade KBr powder in an agate mortar and pestle. The mixture is thoroughly ground to a fine, homogeneous powder.
-
Pellet Formation: The powdered mixture is transferred to a pellet die. A hydraulic press is used to apply pressure (typically 8-10 tons) to form a thin, transparent or translucent pellet.
-
Background Spectrum: The FT-IR spectrometer's sample chamber is left empty, and a background spectrum is recorded. This accounts for the absorbance of atmospheric water and carbon dioxide.
-
Sample Spectrum: The KBr pellet is placed in the sample holder of the spectrometer. The IR spectrum is then recorded, typically over the range of 4000 to 400 cm⁻¹.
-
Data Processing: The resulting spectrum is analyzed to identify the characteristic absorption bands and their corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of this compound in solution. The chemical shifts, splitting patterns, and integration of the signals provide a wealth of information about the electronic environment of each nucleus.
Data Presentation: ¹H NMR
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Solvent | Reference |
| 11.91 | s | 1H | -COOH | DMSO-d₆ | [5] |
| 7.58 - 7.61 | m | 2H | Ar-H (ortho to -COOH) | DMSO-d₆ | [5] |
| 6.51 - 6.53 | m | 2H | Ar-H (ortho to -NH₂) | DMSO-d₆ | [5] |
| 5.82 | s | 2H | -NH₂ | DMSO-d₆ | [5] |
| 12.0 | - | - | -COOH | DMSO-d₆ | [6] |
| 7.650 | - | - | Ar-H | DMSO-d₆ | [6] |
| 6.573 | - | - | Ar-H | DMSO-d₆ | [6] |
| 5.89 | - | - | -NH₂ | DMSO-d₆ | [6] |
Data Presentation: ¹³C NMR
| Chemical Shift (δ, ppm) | Assignment | Solvent | Reference |
| 167.9 | C=O (Carboxylic Acid) | DMSO-d₆ | [5] |
| 153.5 | C-NH₂ | DMSO-d₆ | [5] |
| 131.7 | C-H (ortho to -COOH) | DMSO-d₆ | [5] |
| 117.3 | C-COOH | DMSO-d₆ | [5] |
| 113.0 | C-H (ortho to -NH₂) | DMSO-d₆ | [5] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: For ¹H NMR, 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). For ¹³C NMR, a more concentrated solution of 50-100 mg may be required. The sample is placed in a clean, dry NMR tube.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. The number of scans is chosen to achieve an adequate signal-to-noise ratio.
-
Data Processing: The FID is subjected to a Fourier transform to convert it into a frequency-domain spectrum. The spectrum is then phased, and the baseline is corrected.
-
Spectral Analysis: The chemical shifts of the signals are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm). The integration of the peaks is determined for ¹H NMR, and the multiplicity (splitting pattern) is analyzed to deduce proton-proton coupling.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
Caption: Integration of spectroscopic data for structural confirmation.
References
A Comprehensive Technical Guide to the Solubility and pKa of 4-Aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the physicochemical properties of 4-Aminobenzoic acid (4-ABA), a compound of significant interest in the pharmaceutical and chemical industries. This document outlines its solubility profile in various solvents, details its acid-base dissociation constants (pKa), and provides standardized experimental protocols for their determination.
Physicochemical Properties of this compound
This compound, also known as para-aminobenzoic acid (PABA), is a white crystalline solid.[1] It is an organic compound consisting of a benzene ring substituted with an amino group and a carboxyl group at the para position.[2] This amphoteric nature, possessing both acidic and basic functional groups, governs its solubility and ionization behavior in different chemical environments.
pKa Values
This compound has two distinct pKa values corresponding to the ionization of its carboxylic acid and amino functional groups. The carboxylic acid group is more acidic, with a pKa value around 2.38-2.50, while the protonated amino group is less acidic, with a pKa value in the range of 4.85-4.87.[3][4][5] The exact values can vary slightly depending on the experimental conditions such as temperature and ionic strength of the solution.
| Functional Group | pKa Value (at 25 °C) | Reference |
| Carboxylic Acid (-COOH) | 2.38 | [3][4] |
| Protonated Amine (-NH3+) | 4.85 | [3][4] |
Solubility Profile
The solubility of this compound is highly dependent on the solvent, temperature, and pH of the medium.[1] Its amphoteric nature allows it to be soluble in both acidic and basic aqueous solutions, where it forms the corresponding salt.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 5.39 g/L | 25 | [3] |
| Water | 6.11 g/L | 30 | [3] |
| Boiling Water | 1 g / 90 mL | 100 | [3] |
| Ethanol | 1 g / 8 mL | Room Temperature | [3] |
| 95% Ethanol | 5% (w/v), clear to slightly hazy | Room Temperature | [5] |
| Ether | 1 g / 60 mL | Room Temperature | [3] |
| Ethyl Acetate | Soluble | Room Temperature | [3] |
| Glacial Acetic Acid | Soluble | Room Temperature | [3] |
| Benzene | Slightly Soluble | Room Temperature | [3] |
| Petroleum Ether | Practically Insoluble | Room Temperature | [3] |
The solubility in water increases with temperature.[1] The pH of the solution significantly influences its solubility; at acidic pH, the amino group is protonated, and at alkaline pH, the carboxylic group is deprotonated, both leading to increased solubility compared to its isoelectric point.[1]
Experimental Protocols
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise and common method for determining the pKa values of ionizable compounds.[6][7]
Methodology:
-
Preparation of the Analyte Solution: Prepare a standard solution of this compound (e.g., 0.01 M) in a co-solvent system if necessary (e.g., water-methanol mixture) to ensure complete dissolution.[7] The ionic strength of the solution should be kept constant using a background electrolyte like 0.1 M KCl.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the this compound solution in a thermostated vessel and immerse the calibrated pH electrode and a titrant delivery tube.
-
Titration Procedure: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for the determination of the carboxylic acid pKa. For the amino group's pKa, titration with a strong acid (e.g., 0.1 M HCl) is performed. Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH values against the volume of titrant added to obtain a titration curve. The pKa values correspond to the pH at the half-equivalence points. Alternatively, the first derivative of the titration curve can be plotted (ΔpH/ΔV vs. V), where the peaks indicate the equivalence points. The pKa is the pH at half the volume of the equivalence point.
Determination of Solubility
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed, thermostated flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation and/or filtration. Ensure that the temperature is maintained during this step to prevent precipitation or further dissolution.
-
Quantification: Analyze the concentration of this compound in the clear, saturated solution using a suitable analytical method, such as UV-Vis spectrophotometry (measuring absorbance at its λmax) or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is then calculated and expressed in units such as g/L or mol/L.
Visualizations
Ionization States of this compound
The ionization state of this compound is dependent on the pH of the solution. The following diagram illustrates the dominant species at different pH ranges relative to its pKa values.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | 150-13-0 [chemicalbook.com]
- 3. This compound | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the pH and pKa of this compound?_Chemicalbook [chemicalbook.com]
- 5. This compound CAS#: 150-13-0 [m.chemicalbook.com]
- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
The Crucial Role of 4-Aminobenzoic Acid in Microbial Folate Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminobenzoic acid (PABA) is a vital precursor for the de novo synthesis of folic acid (folate) in a wide range of microorganisms. This pathway, essential for the production of nucleotides and certain amino acids, is absent in humans, making it a prime target for antimicrobial agents. This technical guide provides an in-depth exploration of the mechanism of action of PABA in microbial systems, with a focus on the enzymatic processes involved and the well-established role of sulfonamides as competitive inhibitors. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in microbiology and drug development.
Introduction
Folate is an essential vitamin that functions as a coenzyme in the transfer of one-carbon units, a process critical for the synthesis of purines, thymidylate, and certain amino acids, including methionine and serine.[1][2] While humans obtain folate through their diet, many bacteria and other microorganisms possess the enzymatic machinery for its de novo synthesis.[3][4] A key building block in this pathway is this compound (PABA). The absolute requirement for PABA in microbial folate synthesis and the absence of this pathway in humans underpin the selective toxicity of a major class of antibiotics, the sulfonamides.[1][5] This guide will dissect the biochemical role of PABA, the kinetics of the enzymes involved, and the mechanism of its inhibition.
The Folate Synthesis Pathway: The Central Role of PABA
The biosynthesis of dihydrofolate, the precursor to the active tetrahydrofolate, begins with the conversion of guanosine triphosphate (GTP) to 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP). The subsequent and critical step involves the condensation of DHPP with PABA to form 7,8-dihydropteroate.[3][6] This reaction is catalyzed by the enzyme dihydropteroate synthase (DHPS) .[3][7] Dihydropteroate then undergoes glutamylation by dihydrofolate synthase (DHFS) to yield dihydrofolate (DHF), which is subsequently reduced by dihydrofolate reductase (DHFR) to the biologically active tetrahydrofolate (THF).[8]
The pivotal role of PABA as a substrate for DHPS makes its availability a rate-limiting factor for folate synthesis and, consequently, for microbial growth and replication.[9]
Figure 1: The microbial folate synthesis pathway highlighting the incorporation of PABA.
Mechanism of Action of Sulfonamides: Competitive Inhibition
Sulfonamides are a class of synthetic antimicrobial agents that are structural analogs of PABA.[9][10] Their antibacterial activity stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS).[1][11] Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, thereby preventing the binding of the natural substrate, PABA.[5] This competitive inhibition blocks the synthesis of dihydropteroate and, consequently, halts the entire folate synthesis pathway.[9] The resulting depletion of tetrahydrofolate inhibits the synthesis of essential macromolecules, leading to a bacteriostatic effect, where bacterial growth and replication are arrested.[1]
Figure 2: Competitive inhibition of DHPS by sulfonamides.
Quantitative Data
The efficacy of PABA as a substrate and sulfonamides as inhibitors of DHPS can be quantified through enzyme kinetics. The Michaelis constant (Km) for PABA indicates the substrate concentration at which the enzyme reaches half of its maximum velocity, while the inhibition constant (Ki) for a sulfonamide reflects its binding affinity to the enzyme.
| Microorganism | Enzyme | Km for PABA (µM) | Inhibitor | Ki (µM) | Reference |
| Plasmodium falciparum (sensitive) | DHPS | - | Sulfadoxine | 0.14 | [10] |
| Plasmodium falciparum (resistant) | DHPS | - | Sulfadoxine | 112 | [10] |
| Staphylococcus aureus | DHPS | - | Sulfamethoxazole (SMX) | - | [12] |
Note: The table is populated with representative data. Specific values can vary depending on the experimental conditions and the specific microbial strain.
Experimental Protocols
Dihydropteroate Synthase (DHPS) Activity Assay
A common method for measuring DHPS activity is a coupled spectrophotometric assay.[7]
Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified DHPS enzyme
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
This compound (PABA)
-
Dihydrofolate reductase (DHFR)
-
NADPH
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, DHFR, and NADPH.
-
Add the DHPS enzyme to the reaction mixture.
-
To initiate the reaction, add the substrates DHPP and PABA.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADPH oxidation is proportional to the DHPS activity.
Figure 3: Workflow for a coupled spectrophotometric DHPS activity assay.
Determination of Minimum Inhibitory Concentration (MIC) of Sulfonamides
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][13]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the sulfonamide in a suitable growth medium. The lowest concentration that inhibits growth after a defined incubation period is the MIC.
Materials:
-
Test microorganism
-
Sulfonamide stock solution
-
Mueller-Hinton broth or agar[8]
-
Sterile microtiter plates or test tubes
-
Incubator
Procedure (Broth Microdilution):
-
Prepare serial two-fold dilutions of the sulfonamide in Mueller-Hinton broth in a microtiter plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubate the plate at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours).
-
Determine the MIC by visually inspecting for the lowest concentration of the sulfonamide that shows no turbidity (no bacterial growth).
Quantification of Intracellular Folates by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying different folate derivatives within microbial cells.[14]
Principle: Microbial cells are lysed, and the intracellular folates are extracted. The extract is then injected into an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV or fluorescence) to separate and quantify the different folate species based on their retention times and peak areas compared to known standards.
Materials:
-
Microbial cell culture
-
Lysis buffer
-
Extraction buffer (often containing antioxidants to protect labile folates)
-
HPLC system with a C18 column and appropriate detector
-
Folate standards (e.g., tetrahydrofolate, dihydrofolate)
Procedure:
-
Harvest microbial cells from a culture by centrifugation.
-
Wash the cell pellet to remove extracellular components.
-
Lyse the cells using enzymatic or mechanical methods.
-
Extract the intracellular folates using an appropriate extraction buffer.
-
Centrifuge the extract to remove cell debris.
-
Filter the supernatant and inject it into the HPLC system.
-
Analyze the chromatogram to identify and quantify the different folate derivatives based on the retention times and peak areas of the standards.
Conclusion
The mechanism of action of this compound in microorganisms is intrinsically linked to its indispensable role as a substrate for dihydropteroate synthase in the folate biosynthesis pathway. This pathway's absence in humans has made it a cornerstone of antimicrobial therapy for decades. A thorough understanding of the enzymatic reactions, their kinetics, and the mechanisms of inhibition is crucial for the development of new antimicrobial agents and for combating the growing challenge of drug resistance. The experimental protocols detailed in this guide provide a foundation for researchers to investigate this vital metabolic pathway further.
References
- 1. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]
- 4. scilit.com [scilit.com]
- 5. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chegg.com [chegg.com]
- 10. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding Isotope Effects for para-Aminobenzoic Acid with Dihydropteroate Synthase from Staphylococcus aureus and Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase [frontiersin.org]
- 13. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Stability and Degradation of 4-Aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation of 4-Aminobenzoic acid (PABA), a crucial compound in the pharmaceutical and chemical industries. Understanding the thermal properties of PABA is paramount for ensuring its stability during manufacturing, storage, and formulation of drug products. This document collates key quantitative data, details experimental protocols for thermal analysis, and visually represents the degradation pathway and analytical workflow.
Core Thermal Properties of this compound
This compound is a white crystalline solid that is known to be stable under normal conditions but can undergo degradation at elevated temperatures.[1][2] Its thermal behavior is characterized by melting, sublimation, and decomposition, with decarboxylation being a primary degradation route.[1][3]
Data Presentation: Thermal Analysis Data
The following table summarizes the key quantitative data related to the thermal properties of this compound, compiled from various analytical studies.
| Parameter | Value | Analytical Method | Reference |
| Melting Point | 187-189 °C | Not Specified | [4] |
| Melting Point | 188.5 °C | Not Specified | [4] |
| Melting Point | 187.2 °C | DSC | [5] |
| Melting Point (α polymorph) | 190.45 °C (463.6 K) | DSC | |
| Melting Point (β polymorph) | 190.6 °C & 191.99 °C (463.75 K & 465.14 K) | DSC | [6] |
| Onset of Mass Loss | ~100 °C | TGA | [1] |
| Major Mass Loss Event | ~200 °C | TGA | |
| Mass Loss at 300 °C | 93.8% | TGA | |
| Second Mass Loss Event | ~550 °C | TGA | |
| Total Mass Loss | 99.8% | TGA | |
| Heat of Fusion | -107 J/g | DSC | [7] |
Thermal Degradation Pathway
The primary thermal degradation pathway for this compound is understood to be decarboxylation, where the carboxylic acid group is lost as carbon dioxide, yielding aniline.[1] However, some studies suggest that PABA is stable at temperatures below its melting point and does not show decarboxylation products under certain experimental conditions.[7] Sublimation is another process that can occur upon heating.[1]
Experimental Protocols for Thermal Analysis
The thermal stability and degradation of this compound are primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature ranges of different degradation steps, and the percentage of mass loss.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a clean, inert TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Atmosphere: The analysis is typically conducted under an inert nitrogen atmosphere to prevent oxidative degradation. A purge gas flow rate of 20-50 mL/min is common.[8]
-
Heating Rate: A linear heating rate of 10 °C/min is frequently used.[1][8]
-
Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition, typically up to 600 °C or higher.[7]
-
-
Data Acquisition: The TGA instrument records the sample mass as a function of temperature. The resulting TGA curve plots percentage mass loss versus temperature. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum mass loss rates.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, heat of fusion, and to detect any phase transitions or exothermic/endothermic degradation processes.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup:
-
Atmosphere: The DSC cell is purged with an inert gas, such as nitrogen, at a flow rate of around 50 mL/min to provide a stable thermal environment.[8]
-
Heating Rate: A controlled heating rate, often 10 °C/min, is applied.[8]
-
Temperature Range: The analysis is typically run from a sub-ambient temperature to a temperature above the melting and initial decomposition of the sample.
-
-
Data Acquisition: The DSC instrument records the differential heat flow between the sample and the reference. The resulting DSC thermogram shows endothermic peaks (e.g., melting) and exothermic peaks (e.g., some decomposition processes) as a function of temperature.
Experimental Workflow for Thermal Analysis
The following diagram illustrates a typical workflow for the comprehensive thermal analysis of this compound.
Conclusion
The thermal stability of this compound is a critical parameter for its application in the pharmaceutical industry. This guide has summarized key thermal properties, outlined the primary degradation pathway, and provided detailed experimental protocols for TGA and DSC analysis. The presented data and workflows offer a valuable resource for researchers, scientists, and drug development professionals working with this important compound, enabling a more informed approach to formulation development and stability testing.
References
- 1. akjournals.com [akjournals.com]
- 2. ovid.com [ovid.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-ray Diffraction, FTIR and Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Decomposition Kinetics of Some Benzoic Acids in the Solid State - Mahmoud N. Musa - Google Books [books.google.com]
Quantum chemical calculations for 4-Aminobenzoic acid structure
An In-Depth Technical Guide to Quantum Chemical Calculations for the 4-Aminobenzoic Acid Structure
Introduction
This compound (PABA), a vital biomolecule, serves as a precursor in the biosynthesis of folates in bacteria. Its structure, characterized by a benzene ring substituted with both an amino (-NH₂) and a carboxyl (-COOH) group in the para position, makes it an interesting subject for quantum chemical analysis. Understanding its molecular geometry, vibrational modes, and electronic properties is crucial for applications in drug design, materials science, and cosmetics, particularly in the development of sunscreens.
This technical guide provides a comprehensive overview of the application of quantum chemical calculations, primarily Density Functional Theory (DFT), to elucidate the structural and spectroscopic properties of this compound. It is intended for researchers, scientists, and professionals in drug development seeking to leverage computational chemistry for molecular characterization.
Methodology: A Hybrid Experimental and Theoretical Approach
The analysis of this compound's structure relies on a synergistic combination of experimental spectroscopy and theoretical calculations. This dual approach allows for the validation of computational models against real-world data, providing a deeper and more reliable understanding of the molecule's characteristics.
Experimental Protocols
-
Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Spectroscopy : The vibrational modes of this compound are experimentally determined using FT-IR and FT-Raman spectroscopy. For FT-IR analysis, the sample is typically prepared in a KBr pellet. The spectra are recorded in the 4000–400 cm⁻¹ range. For FT-Raman, a high-power laser is used for excitation, and the spectrum is recorded over a similar range (e.g., 4000–100 cm⁻¹).[1][2] These techniques provide a detailed fingerprint of the molecule's vibrational frequencies.
Computational Protocols
-
Density Functional Theory (DFT) Calculations : The core of the theoretical analysis lies in DFT, a computational method that calculates the electronic structure of many-body systems.[3] The geometry of the this compound molecule is optimized to find the lowest energy conformation. A popular and effective combination of a functional and basis set for this type of molecule is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) with a 6-311++G** basis set.[1][4] This level of theory provides a good balance between accuracy and computational cost for predicting molecular geometries and vibrational frequencies.[1] All calculations are typically performed using a quantum chemistry software package like Gaussian.
Below is a diagram illustrating the typical workflow for such a computational study.
Results and Discussion
Optimized Molecular Geometry
The geometry optimization calculations provide the most stable three-dimensional structure of the this compound molecule. The calculated bond lengths and angles can be compared with experimental data, often obtained from X-ray crystallography, to assess the accuracy of the computational method. Studies show excellent agreement between the values calculated using the B3LYP/6-311++G** level of theory and experimental results.[4]
Table 1: Comparison of Selected Experimental and Calculated Geometrical Parameters for this compound.
| Parameter | Bond/Angle | Experimental[5] | Calculated (B3LYP/6-311++G**)[4] |
| Bond Lengths (Å) | |||
| C1-C2 | 1.395 | 1.402 | |
| C4-C5 | 1.395 | 1.407 | |
| C1-C7 | 1.464 | 1.474 | |
| C-N | 1.380 | 1.372 | |
| Bond Angles (°) | |||
| C1-C2-C3 | 120.93 | 120.906 | |
| C4-C5-C6 | 120.01 | 120.573 | |
| C3-C4-C8 | 119.49 | 120.634 |
Atom numbering corresponds to standard chemical structure representations.
The data indicates a strong correlation between the theoretical and experimental values, validating the chosen computational model.[4]
Vibrational Analysis
The calculated vibrational frequencies are instrumental in assigning the bands observed in the experimental FT-IR and FT-Raman spectra. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model.
Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound.
| Vibrational Mode | Experimental FT-IR[1] | Experimental FT-Raman[1] | Calculated (B3LYP/6-311++G**)[1] | Assignment[1] |
| O-H Stretch | 3522 | - | 3580 | Carboxylic acid O-H stretch |
| N-H Asymmetric Stretch | 3475 | 3478 | 3505 | Amino group N-H stretch |
| N-H Symmetric Stretch | 3375 | 3375 | 3410 | Amino group N-H stretch |
| C=O Stretch | 1668 | 1675 | 1715 | Carboxylic acid C=O stretch |
| C-C Ring Stretch | 1605 | 1608 | 1615 | Aromatic ring C-C stretch |
| C-N Stretch | 1295 | 1298 | 1305 | C-N stretching |
The calculated frequencies align well with the experimental observations, allowing for a detailed and confident assignment of the fundamental vibrational modes of the molecule.[1]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.
Table 3: Calculated Electronic Properties of this compound.
| Parameter | Value (eV) |
| HOMO Energy | -5.98 |
| LUMO Energy | -1.46 |
| HOMO-LUMO Energy Gap (ΔE) | 4.52 |
The HOMO-LUMO gap of approximately 4.52 eV indicates that this compound is a relatively stable molecule.[6] The distribution of these orbitals shows that the HOMO is primarily located on the amino group and the benzene ring, while the LUMO is concentrated on the carboxylic acid group and the ring. This distribution suggests that an intramolecular charge transfer can occur from the electron-donating amino group to the electron-accepting carboxylic acid group through the π-system of the benzene ring.
Conclusion
Quantum chemical calculations, particularly using Density Functional Theory, have proven to be a powerful tool for investigating the molecular structure, vibrational spectra, and electronic properties of this compound. The strong agreement between theoretical predictions and experimental data validates the computational methodologies employed. This in-depth analysis provides a robust foundation for understanding the molecule's behavior and is invaluable for applications in medicinal chemistry and materials science, enabling the rational design of new drugs and functional materials.
References
Methodological & Application
Synthesis of 4-Aminobenzoic Acid from p-Nitrobenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-aminobenzoic acid, a key intermediate in the pharmaceutical and chemical industries, from p-nitrobenzoic acid. Three common reduction methods are presented: catalytic hydrogenation, reduction with tin(II) chloride, and reduction with sodium dithionite.
Introduction
This compound (PABA) is a vital building block in the synthesis of various organic molecules, including anesthetics (e.g., benzocaine), folic acid antagonists, and azo dyes. The reduction of the nitro group in p-nitrobenzoic acid is the most common and efficient route to produce high-purity this compound. This document outlines and compares three distinct and effective laboratory-scale methods for this transformation, providing detailed protocols, quantitative data, and visual guides to assist researchers in selecting and performing the optimal synthesis for their needs.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the key quantitative data for the three described methods for the synthesis of this compound from p-nitrobenzoic acid.
| Method | Key Reagents | Typical Yield | Purity (by HPLC) | Reaction Time | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | p-Nitrobenzoic Acid, Pd/C or Raney Ni, H₂ | >95%[1][2] | >99%[1][2] | 1-4 hours | High yield and purity, clean reaction, catalyst can be recycled. | Requires specialized high-pressure hydrogenation equipment. |
| Tin(II) Chloride Reduction | p-Nitrobenzoic Acid, SnCl₂·2H₂O, HCl | ~95%[3] | High | ~30 minutes | Rapid reaction, common laboratory reagents. | Use of a heavy metal reagent, potentially tedious work-up. |
| Sodium Dithionite Reduction | p-Nitrobenzoic Acid, Na₂S₂O₄ | ~76%[4] | Good | 24 hours | Mild reaction conditions, avoids heavy metals. | Lower yield, longer reaction time, basic conditions required. |
Experimental Protocols
Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes the reduction of p-nitrobenzoic acid via catalytic hydrogenation using a palladium on carbon catalyst. This method is highly efficient and provides a very pure product.
Materials:
-
p-Nitrobenzoic acid
-
Sodium hydroxide (NaOH)
-
5% Palladium on carbon (5% Pd/C) catalyst
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
High-pressure autoclave with stirring mechanism
-
Filtration apparatus
Procedure:
-
In a beaker, prepare a solution of the sodium salt of p-nitrobenzoic acid by dissolving 55.7 g of p-nitrobenzoic acid and 13.3 g of sodium hydroxide in 222.8 g of deionized water.[5]
-
Transfer this solution to a 1 L high-pressure autoclave.
-
Carefully add 0.557 g of 5% Pd/C catalyst to the autoclave.[5]
-
Seal the autoclave and purge the system with nitrogen gas three times to remove any residual air.
-
Pressurize the autoclave with hydrogen gas to 2-4 MPa.[5]
-
Begin stirring and heat the reaction mixture to 60-70 °C.[5]
-
Maintain the temperature and pressure until the hydrogen uptake ceases, which typically takes about 1 hour.[5]
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to recover the Pd/C catalyst. The catalyst can be recycled for future use.
-
Transfer the filtrate to a clean beaker and, with stirring, acidify the solution to a pH of 3 by adding concentrated hydrochloric acid.[5]
-
Cool the mixture in an ice bath to facilitate the precipitation of this compound.
-
Collect the white to off-white solid product by filtration, wash with cold deionized water, and dry under vacuum.
-
The expected yield is approximately 43.9 g (96.2%) with a purity of 99.2% as determined by HPLC.[5]
Method 2: Reduction using Tin(II) Chloride
This protocol details the reduction of p-nitrobenzoic acid using tin(II) chloride dihydrate in an acidic ethanolic solution. This method is rapid and utilizes common laboratory reagents.
Materials:
-
p-Nitrobenzoic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Absolute ethanol
-
Concentrated hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Separatory funnel
Procedure:
-
In a 50 mL round-bottom flask, combine 1.67 g (0.01 mole) of p-nitrobenzoic acid and 11.275 g (0.05 mole) of tin(II) chloride dihydrate in 20 mL of absolute ethanol.[3]
-
Heat the mixture to 70°C under a nitrogen atmosphere with stirring.[3]
-
Maintain the temperature for approximately 30 minutes, by which time the starting material should be consumed (monitor by TLC if desired).[3]
-
Allow the reaction mixture to cool to room temperature and then pour it into a beaker containing ice.
-
Carefully neutralize the solution to a pH of 7-8 by the addition of a 5% aqueous sodium bicarbonate solution or solid sodium bicarbonate.[3] This will precipitate tin salts.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash them thoroughly with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the this compound product. The reported yield is 1.5 g (94.5%).[3]
Method 3: Reduction using Sodium Dithionite
This protocol describes a milder reduction of a nitroaromatic compound using sodium dithionite. While the specific example is for a polymer-supported substrate, the principles can be adapted for p-nitrobenzoic acid.
Materials:
-
p-Nitrobenzoic acid
-
Sodium dithionite (Na₂S₂O₄)
-
Dimethylformamide (DMF)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
Dissolve 2 g of p-nitrobenzoic acid in 30 mL of DMF in a round-bottom flask at 45°C.[4]
-
In a separate beaker, prepare a solution of 24 g of sodium dithionite in water.[4]
-
Add the sodium dithionite solution dropwise to the p-nitrobenzoic acid solution.
-
Maintain the reaction mixture at a basic pH of 8-9 by adding sodium bicarbonate as needed.[4]
-
Stir the reaction mixture at 45°C for 24 hours.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the solution carefully with hydrochloric acid to precipitate the this compound.
-
Collect the product by filtration, wash with cold water, and dry. The yield for a similar substrate was reported as 76%.[4]
Visualizations
Reaction Pathway
The following diagram illustrates the general chemical transformation from p-nitrobenzoic acid to this compound.
Caption: General reaction pathway for the reduction of p-nitrobenzoic acid.
Experimental Workflow: Catalytic Hydrogenation
This diagram outlines the key steps in the synthesis of this compound using the catalytic hydrogenation method.
Caption: Workflow for catalytic hydrogenation of p-nitrobenzoic acid.
Troubleshooting Common Issues
This diagram presents a logical approach to troubleshooting potential issues during the synthesis.
References
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. SnCl2 reduction of Nitro , Hive Novel Discourse [chemistry.mdma.ch]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis method of p-Nitrobenzoic acid - LISKON [liskonchem.com]
Application Notes and Protocols for the Derivatization of 4-Aminobenzoic Acid in Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the derivatization of 4-Aminobenzoic acid (PABA) to enhance its detection and quantification in various analytical workflows. The protocols are intended for researchers in analytical chemistry, biochemistry, and pharmaceutical sciences.
Introduction
This compound (PABA), a precursor in the folate synthesis pathway of many organisms, is utilized in various commercial products, including sunscreens and as a dietary supplement. Its chemical structure, possessing both an aromatic amine and a carboxylic acid functional group, allows for a variety of derivatization reactions.[1] Derivatization is often necessary to improve its analytical characteristics, such as volatility for gas chromatography (GC), or to introduce a chromophore or fluorophore for enhanced detection in spectrophotometry and high-performance liquid chromatography (HPLC).[2][3]
This document outlines key derivatization strategies for PABA, providing detailed protocols and performance data to aid in method selection and implementation.
Section 1: Derivatization for Spectrophotometric Analysis
Spectrophotometric methods are valuable for their simplicity and accessibility. Derivatization of PABA is employed to shift its absorbance to a wavelength with less interference and to increase its molar absorptivity.
Application Note 1.1: Diazotization and Coupling Reaction
This method involves the conversion of the primary aromatic amine of PABA into a diazonium salt, which is then coupled with a phenol or another aromatic amine to form a highly colored azo dye.
Principle: The reaction proceeds in two steps. First, the amino group of PABA reacts with nitrous acid (generated in situ from sodium nitrite and an acid) to form a diazonium salt. This salt is then coupled with a suitable agent, such as pyrogallol, to produce a stable, colored compound that can be quantified using a spectrophotometer.[4][5]
Protocol 1.1: Derivatization of PABA with Pyrogallol
Materials:
-
This compound (PABA) standard solution
-
Sodium nitrite (NaNO₂) solution
-
Hydrochloric acid (HCl)
-
Pyrogallol solution
-
Ammonium hydroxide (NH₄OH) solution
-
UV-Vis Spectrophotometer
Procedure:
-
Diazotization:
-
To 1 mL of PABA sample/standard solution in a test tube, add 1 mL of 1M HCl.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add 1 mL of a freshly prepared 1% (w/v) sodium nitrite solution dropwise while gently shaking.
-
Allow the reaction to proceed for 5 minutes in the ice bath.
-
-
Coupling:
-
Add 1 mL of a 1% (w/v) pyrogallol solution to the diazotized mixture.
-
Make the solution alkaline by adding 2 mL of 2M ammonium hydroxide. A colored product will form.
-
Allow the solution to stand at room temperature for 15 minutes for color development.
-
-
Measurement:
Quantitative Data:
| Parameter | Value | Reference |
| λmax | 468 nm | [4][5] |
| Linearity Range | 0.5 - 20 µg/mL | [4] |
| Limit of Detection (LOD) | 0.35 µg/mL (initial rate method) | [4] |
| Limit of Quantification (LOQ) | 1.05 µg/mL (initial rate method) | [4] |
Diagram of the Diazotization and Coupling Reaction Pathway:
Caption: Diazotization and coupling of PABA.
Application Note 1.2: Charge-Transfer Complexation with DDQ
This method is based on the reaction of PABA as an n-electron donor with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a π-acceptor to form a colored charge-transfer complex.
Principle: The electron-rich PABA molecule donates electrons to the electron-deficient DDQ, resulting in the formation of a colored complex with a 1:1 stoichiometric ratio. The intensity of the color is directly proportional to the concentration of PABA.[6]
Protocol 1.2: Derivatization of PABA with DDQ
Materials:
-
This compound (PABA) standard solution in methanol
-
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) solution in methanol
-
Methanol
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction:
-
In a test tube, mix 2 mL of a 1.0x10⁻² M PABA solution in methanol with 2 mL of a 1.0x10⁻² M DDQ solution in methanol.
-
A reddish color will develop instantaneously.
-
Allow the reaction to stand at room temperature for 15 minutes for complete color development.
-
-
Measurement:
-
Measure the absorbance of the resulting solution at the λmax of 474 nm against a methanol blank.[6]
-
Construct a calibration curve by reacting varying concentrations of PABA standard solutions with a fixed concentration of DDQ.
-
Quantitative Data:
| Parameter | Value | Reference |
| λmax | 474 nm | [6] |
| Linearity Range | 5 - 90 µg/mL | [6] |
| Limit of Detection (LOD) | 0.55 µg/mL | [6] |
| Limit of Quantification (LOQ) | 1.67 µg/mL | [6] |
| Molar Absorptivity (ε) | 1.2 x 10⁴ L mol⁻¹ cm⁻¹ |
Diagram of the Charge-Transfer Complexation Workflow:
Caption: Charge-transfer complexation of PABA with DDQ.
Section 2: Derivatization for Chromatographic Analysis
Derivatization for chromatography aims to improve separation efficiency, enhance detectability, and increase the volatility of the analyte.
Application Note 2.1: Pre-column Derivatization for HPLC with Fluorescence Detection
PABA itself is fluorescent, but its quantum yield can be low depending on the environment. Derivatization can introduce a more intensely fluorescent tag. A common approach involves labeling with reagents that react with either the amine or carboxylic acid group. For example, this compound ethyl ester (ABEE), a derivative of PABA, is used as a fluorescent labeling agent for sugars.[7][8] A similar strategy can be applied to PABA itself by targeting its functional groups.
Principle: PABA can be derivatized to enhance its fluorescence for sensitive detection. For instance, its carboxylic acid group can be coupled with a fluorescent amine, or its amino group can be reacted with a fluorescent labeling reagent.
Protocol 2.1: General Workflow for Pre-column Derivatization for HPLC-FLD
This is a generalized protocol. The specific derivatizing agent and reaction conditions will vary.
Materials:
-
PABA sample/standard
-
Derivatizing agent (e.g., a fluorescent tag reactive with amines or carboxylic acids)
-
Reaction buffer
-
Quenching solution (if necessary)
-
HPLC system with a fluorescence detector
Procedure:
-
Derivatization:
-
Mix the PABA sample/standard with the derivatizing agent in a suitable reaction buffer.
-
Incubate the mixture at a specific temperature for a defined period to ensure complete reaction.
-
If necessary, add a quenching solution to stop the reaction.
-
-
HPLC Analysis:
-
Inject an aliquot of the derivatized sample into the HPLC system.
-
Separate the derivatized PABA from other components on a suitable column (e.g., a C18 column).
-
Detect the fluorescent derivative using the appropriate excitation and emission wavelengths. For native PABA, excitation at 270 nm and emission at 350 nm can be used.[9]
-
Quantitative Data for Native PABA by HPLC-FLD:
| Parameter | PABA | PAABA | PAHA | PAAHA | Reference |
| Linearity Range (µg/mL) | 0.1 - 50 | 0.2 - 50 | 0.1 - 50 | 0.5 - 50 | [9] |
| Excitation λ (nm) | 270 | 270 | 270 | 270 | [9] |
| Emission λ (nm) | 350 | 350 | 350 | 350 | [9] |
Application Note 2.2: Silylation for Gas Chromatography (GC) Analysis
For GC analysis, the low volatility of PABA, due to its polar carboxylic acid and amino groups, necessitates derivatization. Silylation is a common technique to replace the active hydrogens in these functional groups with a non-polar trimethylsilyl (TMS) group, thereby increasing volatility and thermal stability.[10]
Principle: A silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), reacts with the active hydrogens on the carboxylic acid and amino groups of PABA to form a volatile TMS-derivative.
Protocol 2.2: Silylation of PABA with BSTFA for GC-MS Analysis
Materials:
-
Dried PABA sample/standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Ensure the PABA sample is completely dry, as moisture can deactivate the silylating reagent.
-
-
Derivatization:
-
In a reaction vial, dissolve the dried PABA sample in a small volume of anhydrous solvent.
-
Add an excess of BSTFA (with 1% TMCS). A molar ratio of at least 2:1 of BSTFA to active hydrogens is recommended.
-
Seal the vial tightly and heat at 60-80 °C for 30-60 minutes to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject an aliquot of the cooled reaction mixture into the GC-MS system.
-
The resulting TMS derivative of PABA will be C₁₀H₁₅NO₂Si.[11]
-
Diagram of the General Derivatization Workflow for Chromatography:
Caption: General workflow for PABA derivatization and analysis.
Conclusion
The derivatization of this compound is a versatile strategy to enhance its analytical detection and quantification. The choice of the derivatization method depends on the analytical instrumentation available, the required sensitivity, and the sample matrix. The protocols and data presented in these application notes provide a foundation for developing robust and reliable analytical methods for PABA in various research and development settings.
References
- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Novel simultaneous analysis of 18 types of glycosaminoglycan-derived disaccharides using this compound ethyl ester derivatization by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of p-aminobenzoic acid and its metabolites in rabbit plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. This compound, TMS derivative [webbook.nist.gov]
Application Notes and Protocols for the Detection of 4-Aminobenzoic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobenzoic acid (PABA), also known as para-aminobenzoic acid, is a naturally occurring substance and a precursor for the synthesis of folic acid in bacteria.[1] In humans, PABA is obtained from the diet and is known for its use in sunscreens due to its UVB-absorbing properties.[1] The accurate and sensitive detection of PABA in biological samples such as plasma, serum, and urine is crucial for pharmacokinetic studies, clinical diagnostics, and monitoring of therapeutic interventions. This document provides detailed protocols for the quantification of PABA using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and a colorimetric method.
Analytical Methods for PABA Detection
Several analytical techniques are available for the quantification of PABA in biological matrices. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the separation and quantification of PABA and its metabolites.[2] It offers good sensitivity and reproducibility.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high selectivity and sensitivity, making it the gold standard for bioanalytical assays.[3] It is particularly useful for the simultaneous analysis of PABA and its metabolites at low concentrations.
-
Spectrophotometry , specifically the Bratton-Marshall method, is a colorimetric assay that can be used for the determination of total PABA after hydrolysis of its conjugates.[4] While less specific than chromatographic methods, it can be a simple and cost-effective option for certain applications.
Quantitative Data Summary
The following tables summarize the quantitative performance data for the described analytical methods.
Table 1: HPLC Method Performance
| Parameter | Value | Biological Matrix | Reference |
| Linearity Range | 10 µM - 750 µM | Human and Rat Liver Tissue | [5] |
| Limit of Detection (LOD) | 5 µM | Human and Rat Liver Tissue | [5] |
| Limit of Quantification (LOQ) | 10 µM | Human and Rat Liver Tissue | [5] |
| Recovery | >80% | Human and Rat Liver Tissue | [5] |
Table 2: LC-MS/MS Method Performance
| Parameter | Value | Biological Matrix | Reference |
| Linearity Range | 0.02 - 10 µg/mL | Human Plasma | [3] |
| 100 nM - 5000 nM | Not Specified | [6] | |
| Limit of Detection (LOD) | 10 ng/mL (PABA) | Human Plasma | [3] |
| Intra- and Inter-day Precision (RSD) | ≤5.81% | Human Plasma | [3] |
| <6% | Human and Rat Liver Tissue | [5] | |
| Accuracy (Relative Error) | ≤6.52% | Human Plasma | [3] |
Table 3: Spectrophotometric (Bratton-Marshall) Method Performance
| Parameter | Value | Biological Matrix | Reference |
| Linearity Range | Up to 8 µg/mL | Plasma | [4] |
| Recovery | 97% | Plasma | [4] |
| Within-run Precision (CV%) | 5.0% | Plasma | [4] |
| Between-run Precision (CV%) | 5.7% | Plasma | [4] |
Experimental Protocols
Protocol 1: HPLC-UV Method for PABA in Liver Tissue[6]
This protocol describes the determination of PABA in human and rat liver tissue extracts.
1. Sample Preparation (Protein Precipitation): a. Homogenize liver tissue samples. b. Perform a single-step protein precipitation. While the original paper does not specify the precipitating agent, acetonitrile is a common choice.
2. Chromatographic Conditions:
- Column: Discovery C18 column.
- Mobile Phase: 10mM ammonium acetate (pH 4.0) and acetonitrile.
- Flow Rate: Not specified.
- Detection: UV detector (wavelength not specified, but PABA has absorbance maxima at 194 nm, 226 nm, and 278 nm).
- Retention Time: Approximately 5.3 minutes for PABA.
3. Quantification:
- Generate a calibration curve using standard solutions of PABA in the appropriate matrix.
- Quantify PABA in samples by comparing the peak area to the calibration curve.
Protocol 2: LC-MS/MS Method for PABA in Human Plasma[3]
This protocol is for the simultaneous quantification of p-acetaminobenzoic acid (a PABA metabolite) and N,N-dimethylamino-2-propanol (DIP) in human plasma. The principles can be adapted for PABA analysis.
1. Sample Preparation (Protein Precipitation): a. To a plasma sample, add acetonitrile to precipitate proteins. b. Vortex and centrifuge the sample. c. Collect the supernatant for analysis.
2. LC-MS/MS Conditions:
- Column: CAPCELL PAK Phenyl column (150 × 2.0 mm, 5 µm).
- Mobile Phase A: Formic acid : water (1:1000, v/v).
- Mobile Phase B: Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Ionization: Electrospray ionization (ESI) in negative mode for PABA.
- MS/MS Transition (MRM): For p-acetaminobenzoic acid: m/z 178.1 → 134.0. A similar approach would be used to determine the specific transition for PABA.
3. Quantification:
- Use an internal standard (e.g., diazepam).
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Protocol 3: Spectrophotometric Bratton-Marshall Method for Total PABA in Plasma[5]
This method determines total PABA (free and conjugated) in plasma.
1. Sample Preparation and Hydrolysis: a. Deproteinize 1 mL of plasma with perchloric acid. b. Hydrolyze the conjugates to free PABA.
2. Colorimetric Reaction (Bratton-Marshall Test): a. Diazotize the free PABA with sodium nitrite in an acidic medium. b. Couple the resulting diazonium salt with N-(1-Naphthyl)ethylenediamine dihydrochloride to form a colored azo dye.
3. Measurement:
- Measure the absorbance of the colored solution at the appropriate wavelength (typically around 545 nm).
4. Quantification:
- Prepare a standard curve using known concentrations of PABA in plasma.
- Determine the concentration of PABA in the samples from the standard curve.
Visualizations
PABA Biosynthesis and Folate Synthesis Pathway
The following diagram illustrates the biosynthesis of PABA from chorismate and its subsequent incorporation into the folate synthesis pathway, a process that occurs in bacteria and plants.[7][8][9]
Caption: PABA biosynthesis from chorismate and its role in folate synthesis.
General Workflow for PABA Detection in Biological Samples
This diagram outlines the general experimental workflow for the analysis of PABA in biological samples using chromatographic methods.
Caption: A generalized workflow for the detection of PABA in biological samples.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Liquid-chromatographic measurement of p-aminobenzoic acid and its metabolites in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method to determine PABA and DIP - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Colorimetric plasma assay for the bentiromide test (BT-PABA) for exocrine pancreatic insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid and sensitive HPLC assay for simultaneous determination of procaine and para-aminobenzoic acid from human and rat liver tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of procaine and para-aminobenzoic acid by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of the Role of para-Aminobenzoic Acid Biosynthesis in Folate Production by Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Aminobenzoic Acid in Enzyme Assays: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobenzoic acid (PABA), a versatile biomolecule, serves as a crucial substrate and modulator in a variety of enzymatic reactions. Its structural features allow it to be a precursor in vital metabolic pathways and a scaffold for the design of enzyme inhibitors. This document provides detailed application notes and experimental protocols for the use of PABA and its derivatives in several key enzyme assays. The information is intended to guide researchers in utilizing PABA for studying enzyme kinetics, screening for inhibitors, and elucidating biochemical pathways.
Dihydropteroate Synthase (DHPS) Assay
Application Note: this compound is the natural substrate for dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of many microorganisms. This pathway is absent in humans, making DHPS an attractive target for antimicrobial drug development. The assay for DHPS activity measures the condensation of PABA with 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate (DHPPP) to form 7,8-dihydropteroate. Monitoring the consumption of PABA or the formation of the product allows for the characterization of DHPS activity and the screening of potential inhibitors, such as sulfonamides.
Experimental Protocol: Spectrophotometric Assay
This protocol describes a continuous spectrophotometric assay for DHPS, which is more convenient than traditional radiochemical methods. The assay couples the DHPS reaction to the oxidation of NADPH by dihydrofolate reductase (DHFR).
Principle: DHPS catalyzes the following reaction: PABA + DHPPP → 7,8-Dihydropteroate + Pyrophosphate
The product, 7,8-dihydropteroate, is then reduced by DHFR in the presence of NADPH: 7,8-Dihydropteroate + NADPH + H⁺ → 7,8-Dihydrofolate + NADP⁺
The decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored to determine DHPS activity.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5, containing 10 mM MgCl₂ and 10 mM dithiothreitol (DTT).
-
PABA Solution: 10 mM PABA in deionized water.
-
DHPPP Solution: 1 mM 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate in assay buffer.
-
NADPH Solution: 10 mM NADPH in assay buffer.
-
Dihydrofolate Reductase (DHFR): A stock solution of E. coli DHFR (e.g., 1 U/µL) in assay buffer.
-
Dihydropteroate Synthase (DHPS): Purified DHPS enzyme at a suitable concentration.
Procedure:
-
Prepare a reaction mixture in a 96-well UV-transparent plate or a cuvette. For a 200 µL final volume:
-
140 µL Assay Buffer
-
20 µL PABA Solution (final concentration: 1 mM)
-
10 µL DHPPP Solution (final concentration: 50 µM)
-
10 µL NADPH Solution (final concentration: 0.5 mM)
-
5 µL DHFR Solution (final concentration: excess, e.g., 2.5 U)
-
-
Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 15 µL of the DHPS enzyme solution.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
Data Analysis: The rate of the reaction is proportional to the DHPS activity. For inhibitor screening, the assay is performed in the presence of various concentrations of the test compound, and the IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Logical Workflow for DHPS Assay
Application Notes: The Role of 4-Aminobenzoic Acid in Azo Dye Synthesis
4-Aminobenzoic acid (PABA) is a versatile organic compound that serves as a critical intermediate in the chemical and pharmaceutical industries. Its unique structure, featuring both an amino group and a carboxylic acid group on an aromatic ring, makes it an ideal precursor for the synthesis of a wide range of azo dyes. The amino group can be readily converted into a diazonium salt through a process called diazotization. This highly reactive intermediate can then be coupled with various electron-rich aromatic compounds, such as phenols, naphthols, or aromatic amines, to form the characteristic azo bond (-N=N-), which acts as a chromophore responsible for the dye's color.
The resulting PABA-derived azo dyes are utilized in numerous applications, from coloring textiles and printing inks to more advanced uses in biomedical and pharmaceutical research. The carboxylic acid group on the PABA molecule can be used to modulate the dye's solubility and its ability to bind to different substrates. Furthermore, researchers are exploring PABA-derived azo compounds for their potential biological activities, including antibacterial and anticancer properties, and their use in drug delivery systems. The synthesis process is valued for its straightforward nature and the use of affordable, widely available raw materials.
General Reaction Mechanism
The synthesis of azo dyes from this compound is a two-step process:
-
Diazotization: The primary aromatic amino group of PABA is converted into a diazonium salt by reacting it with nitrous acid (HNO₂). Nitrous acid is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid. This reaction must be carried out at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing.
-
Azo Coupling: The diazonium salt, which is an electrophile, is then reacted with an electron-rich coupling agent (e.g., a phenol, naphthol, or another aromatic amine). The coupling agent undergoes electrophilic aromatic substitution, typically at the para position to the activating group, to form a stable azo compound.
Figure 1: General reaction pathway for the synthesis of an azo dye from PABA.
Experimental Protocols
This section provides a detailed protocol for the synthesis of an azo dye, specifically 4-((2-hydroxynaphthalen-1-yl)diazenyl)benzoic acid, by coupling diazotized PABA with 2-naphthol. This is a representative example of azo dye synthesis.[1]
Protocol 1: Synthesis of 4-((2-hydroxynaphthalen-1-yl)diazenyl)benzoic acid
Materials:
-
This compound (PABA)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Naphthol (beta-Naphthol)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice
Equipment:
-
Beakers (100 mL, 250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Graduated cylinders
-
Glass stirring rod
-
Buchner funnel and flask for vacuum filtration
-
Filter paper
Procedure:
Part A: Preparation of the Diazonium Salt Solution
-
In a 100 mL beaker, dissolve 1.37 g (0.01 mol) of this compound in a mixture of 4 mL of concentrated HCl and 15 mL of distilled water. Stir until a clear solution is formed.
-
Cool the beaker in an ice-water bath to bring the temperature of the solution down to 0–5 °C.
-
In a separate small beaker, prepare a solution of 0.69 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.
-
While maintaining the temperature of the PABA solution at 0–5 °C and stirring vigorously, add the sodium nitrite solution dropwise. The rate of addition should be slow to prevent the temperature from rising above 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 5-10 minutes to ensure the diazotization reaction is complete. This resulting solution is the diazonium salt of PABA.
Part B: Preparation of the Coupling Agent Solution [1]
-
In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.
-
Stir until the 2-naphthol is completely dissolved, forming a solution of sodium 2-naphthoxide.
-
Cool this solution thoroughly in an ice-water bath to 0–5 °C.
Part C: Azo Coupling Reaction [1]
-
While keeping the 2-naphthol solution cold and stirring, slowly add the previously prepared cold diazonium salt solution.
-
A brightly colored precipitate (typically red or orange) should form immediately.
-
Continue to stir the reaction mixture in the ice bath for 10–15 minutes to ensure the coupling reaction goes to completion.
-
Isolate the solid azo dye product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate on the filter paper with a small amount of cold distilled water to remove any unreacted salts.
-
Allow the product to air dry or dry in a desiccator.
Figure 2: General experimental workflow for azo dye synthesis using PABA.
Data Presentation
Quantitative data from the synthesis and characterization of PABA-derived azo dyes are crucial for reproducibility and analysis.
Table 1: Summary of Typical Reaction Conditions
| Parameter | Condition/Reagent | Purpose | Rationale |
| Diazotization | |||
| Amine | This compound | Starting material | Provides the primary amino group for diazotization. |
| Acid | HCl or H₂SO₄ | Catalyst | Creates nitrous acid in situ and keeps the medium acidic to prevent premature coupling. |
| Nitrite Source | Sodium Nitrite (NaNO₂) | Reagent | Source of nitrous acid for the formation of the diazonium ion. |
| Temperature | 0–5 °C | Reaction Control | Prevents the decomposition of the unstable diazonium salt.[1] |
| Azo Coupling | |||
| Coupling Agent | Phenols, Naphthols, etc. | Reactant | Electron-rich compound that attacks the diazonium salt. |
| Medium | Aqueous NaOH | pH Control | Activates phenolic coupling agents by converting them to more nucleophilic phenoxides. |
| Temperature | 0–5 °C | Reaction Control | Slows down side reactions and ensures a controlled coupling process.[1] |
Table 2: Spectroscopic Data for Selected Azo Dyes
The maximum absorbance wavelength (λmax) is a key characteristic of a dye, indicating the color it absorbs most strongly.
| Azo Dye Derivative | Coupling Agent | Medium | λmax (nm) | Reference |
| PABA-derived dye | 1-Naphthylamine-7-sulphonic acid | Aqueous | 525 | N/A |
| 4-Aminoaniline-derived dye | 1-Naphthol | Acidic | 477 | |
| 4-Aminoaniline-derived dye | 1-Naphthol | Basic | 595 | |
| PABA-derived dye | Ethyl acetoacetate | Varies (pH 1-9.5) | 405 (Isosbestic point) |
Applications in Research and Drug Development
While the primary industrial use of azo dyes is for coloration, their applications in scientific research and drug development are expanding.
-
Biological Stains: The strong color and binding properties of certain azo dyes make them useful as stains in microscopy and histology.
-
pH Indicators: Some PABA-derived azo dyes exhibit halochromism, changing color with pH. This property allows them to be used as acid-base indicators in titrations and other analytical procedures.
-
Prodrugs and Drug Delivery: The azo bond can be cleaved by azoreductase enzymes found in the gut microbiome. This targeted cleavage is being exploited to design colon-specific drug delivery systems. For instance, a drug can be attached to a PABA-based azo scaffold, rendering it inactive until it reaches the colon where the azo bond is broken, releasing the active pharmaceutical ingredient.
-
Biologically Active Compounds: Researchers have synthesized novel azo compounds containing PABA and various heterocyclic scaffolds, which have shown promising antimicrobial, antifungal, and anticancer activities.
Figure 3: Logical relationship from PABA to diverse applications of its azo dyes.
References
Application Note: Spectrophotometric Determination of 4-Aminobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Aminobenzoic acid (PABA), a precursor in the synthesis of folic acid in bacteria, is widely utilized in pharmaceutical and cosmetic industries, notably as a UV-filtering agent in sunscreens.[1][2] Accurate quantification of PABA in various formulations is crucial for quality control and efficacy assessment. UV-Visible spectrophotometry offers a simple, cost-effective, and reliable analytical approach for this purpose. This document details two robust spectrophotometric methods for the determination of PABA concentration: the diazotization and coupling reaction, and the charge-transfer complexation method.
Principle of Methods
-
Diazotization and Coupling Reaction: This colorimetric method, a variation of the Bratton-Marshall reaction, is based on a two-step process.[3][4] First, the primary aromatic amine group of PABA is converted into a diazonium salt by reacting with nitrous acid (generated in situ from sodium nitrite and an acid like HCl).[5][6] Subsequently, this diazonium salt is coupled with a suitable aromatic compound, such as 1-naphthylamine-7-sulphonic acid (1-NASA) or 8-hydroxyquinoline, to form a stable and intensely colored azo dye.[3][6] The absorbance of the resulting colored solution is proportional to the PABA concentration.
-
Charge-Transfer Complexation: This method involves the reaction of PABA, acting as an n-electron donor, with a π-electron acceptor, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[7] The interaction leads to the formation of a colored charge-transfer complex, which can be quantified spectrophotometrically. This method is often rapid, as the complex formation is typically instantaneous.
Method 1: Diazotization and Coupling Reaction Protocol
This protocol is based on the diazotization of PABA and subsequent coupling with 1-naphthylamine-7-sulphonic acid (1-NASA).[5][6]
Instrumentation and Reagents
-
UV-Vis Spectrophotometer
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
This compound (PABA), analytical standard
-
Hydrochloric acid (HCl), 1M solution
-
Sodium nitrite (NaNO₂), 0.3% (w/v) solution, freshly prepared
-
Sulphamic acid, 0.5% (w/v) solution
-
1-Naphthylamine-7-sulphonic acid (1-NASA), 0.33% (w/v) solution
-
Deionized water
Experimental Protocol
1. Preparation of Standard PABA Solution (100 µg/mL):
- Accurately weigh 10 mg of pure PABA.
- Dissolve it in a small amount of methanol or slightly alkaline water.
- Transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.
2. Construction of Calibration Curve:
- Aliquot volumes of the standard PABA solution (containing 2.5 to 70 µg of PABA) into a series of 10 mL volumetric flasks.[6][8]
- To each flask, add 1.0 mL of 1M HCl, followed by 0.3 mL of 0.3% sodium nitrite solution.[8]
- Shake the flasks and allow the reaction to proceed for 3 minutes for diazotization.[8]
- Add 1.0 mL of 0.5% sulphamic acid solution to neutralize the excess nitrous acid and let it stand for 4 minutes with occasional shaking.[8]
- Add 1.5 mL of 0.33% 1-NASA solution (the coupling agent). A pink color will develop.[6][8]
- Dilute the solution to the 10 mL mark with deionized water.
- Measure the absorbance of each solution at 525 nm against a reagent blank prepared in the same manner but without PABA.[5][6]
- Plot the absorbance versus the concentration of PABA (in µg/mL) to generate the calibration curve.
3. Sample Preparation (from Pharmaceutical Tablets):
- Weigh and finely powder a number of tablets (e.g., 5-10) to obtain a representative sample.
- Accurately weigh a portion of the powder equivalent to a known amount of PABA (e.g., 10 mg).
- Dissolve the powder in a suitable solvent (e.g., methanol or water), filter to remove any insoluble excipients, and dilute to a known volume (e.g., 100 mL) to obtain a stock solution.[9]
- Further dilute an aliquot of this solution to fall within the linear range of the calibration curve and analyze as described in step 2.
Method 2: Charge-Transfer Complexation Protocol
This protocol uses 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the complexing agent.
Instrumentation and Reagents
-
UV-Vis Spectrophotometer with 1 cm silica cuvettes
-
Standard laboratory glassware
-
This compound (PABA), analytical standard
-
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), 98% purity
-
Methanol, analytical grade
-
Phosphate Buffer (pH 8)
Experimental Protocol
1. Preparation of Standard PABA Solution (e.g., 100 µg/mL):
- Accurately weigh 10 mg of PABA and dissolve in methanol in a 100 mL volumetric flask. Dilute to the mark with methanol.
2. Preparation of DDQ Reagent Solution (e.g., 0.01 M):
- Accurately weigh 0.027 g of DDQ and dissolve in methanol in a 10 mL volumetric flask. Dilute to the mark with methanol. Further dilutions can be made as required.
3. Construction of Calibration Curve:
- Transfer serial volumes of the standard PABA solution into a series of test tubes to obtain concentrations in the range of 5-90 µg/mL.
- To each tube, add a fixed volume of the DDQ solution.
- Add 0.2 mL of pH 8 buffer.
- Make up the final volume with methanol.
- Allow the setup to stand for 15 minutes at room temperature for complete color development.
- Measure the absorbance of the resulting reddish complex at 474 nm against a reagent blank.
- Plot the absorbance versus the concentration of PABA to generate the calibration curve.
4. Sample Preparation (from Tablets):
- Prepare a stock solution from powdered tablets in methanol as described in Method 1.
- Treat an appropriate aliquot of the filtered sample solution as described in step 3 to determine the PABA concentration.
Data Presentation
The analytical parameters for the described spectrophotometric methods are summarized below for easy comparison.
| Parameter | Method 1: Diazotization & Coupling (with 1-NASA) | Method 2: Charge-Transfer Complexation (with DDQ) |
| Wavelength (λmax) | 525 nm[5][6] | 474 nm[7] |
| Linearity Range | 0.25 - 7.0 µg/mL[5][6] | 5 - 90 µg/mL[7] |
| Molar Absorptivity | 3.6057 x 10⁴ L·mol⁻¹·cm⁻¹[5][6] | Not explicitly stated, but method is described as sensitive |
| Limit of Detection (LOD) | Not explicitly stated | 0.55 µg/mL |
| Limit of Quantification (LOQ) | Not explicitly stated | 1.67 µg/mL |
| Color of Complex | Pink / Red Azo Dye[5][6] | Reddish Charge-Transfer Complex |
| Key Reagents | NaNO₂, HCl, Sulphamic Acid, 1-NASA[8] | DDQ, Methanol, pH 8 Buffer |
Visualizations
Caption: General workflow for the spectrophotometric determination of PABA.
Caption: Reaction pathway for the determination of PABA via diazotization.
References
- 1. Acide 4-aminobenzoïque analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. "Comparison of methods for determination of para-aminobenzoic acid (PAB" by L.-C. Chen and M.-L. Hu [jfda-online.com]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
Troubleshooting & Optimization
Troubleshooting PABA HPLC assay reproducibility issues
Technical Support Center: PABA HPLC Assay
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing reproducibility issues with para-aminobenzoic acid (PABA) High-Performance Liquid Chromatography (HPLC) assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during PABA HPLC analysis in a question-and-answer format.
Q1: Why is my PABA peak retention time shifting or drifting?
A: Unstable retention times are a frequent issue in HPLC analysis and can compromise peak identification and integration.[1] The most common causes include:
-
Mobile Phase Composition: Even small variations in the mobile phase preparation, such as incorrect pH or solvent ratios, can lead to significant shifts.[2] Ensure the mobile phase is prepared fresh, from high-purity solvents, and is thoroughly degassed to prevent bubble formation.[1][3]
-
Temperature Fluctuations: The laboratory's ambient temperature or inconsistent column oven temperature can alter retention times. A 1°C increase can decrease retention time by approximately 2%.[4] Using a thermostatted column oven is crucial for reproducibility.[2]
-
Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence. If you've recently changed the mobile phase composition, allow at least 20 column volumes to pass through before injecting your first sample.[2]
-
Flow Rate Instability: Leaks in the system or worn pump seals can cause the flow rate to fluctuate, directly impacting retention times.[5] Check for any visible leaks and monitor the system pressure for stability.[1]
-
Column Degradation: Over time, the stationary phase of the column can degrade, or the column can become contaminated, leading to changes in retention characteristics.[1][6]
Q2: What is causing peak tailing in my PABA chromatogram?
A: Peak tailing, where the peak's latter half is broader than the front, can affect resolution and integration accuracy.[7][8] Key causes include:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based C18 column can interact with the amine group of PABA, causing tailing.[7]
-
Column Overload: Injecting too much sample can saturate the column, leading to poor peak shape.[9]
-
Solution: Try reducing the injection volume or diluting the sample.
-
-
Extra-Column Effects: Excessive tubing length or a wide internal diameter between the injector, column, and detector can increase dead volume, causing peak dispersion and tailing.[7]
-
Contamination: A contaminated guard column or analytical column inlet frit can distort peak shape.[12]
-
Solution: Replace the guard column and try back-flushing the analytical column with a strong solvent.[1]
-
Q3: My baseline is noisy, drifting, or has spikes. How can I fix this?
A: An unstable baseline interferes with the detection and quantification of low-level analytes.
-
Baseline Noise: Often caused by air bubbles in the system, a failing detector lamp, or contaminated mobile phase.[2][3]
-
Solution: Degas the mobile phase thoroughly.[1] Purge the pump and flush the system to remove bubbles. If the problem persists, check the detector lamp's energy output.
-
-
Baseline Drift: This is commonly due to temperature fluctuations, changes in mobile phase composition during a run (especially if not properly mixed), or a column that is not fully equilibrated.[2][3] Contaminants slowly eluting from the column can also cause drift.[13]
-
Solution: Use a column oven, ensure mobile phase is well-mixed and equilibrated, and consider flushing the column with a strong solvent.[2]
-
-
Baseline Spikes: Spikes are usually the result of air bubbles passing through the detector or electrical interference.[3]
-
Solution: Ensure proper degassing and check all electrical connections for proper grounding.[3]
-
Q4: I'm seeing unexpected "ghost" peaks in my chromatogram. What are they?
A: Ghost peaks are peaks that appear in a chromatogram but are not present in the injected sample.
-
Late Elution: A compound from a previous injection may have been strongly retained and is now eluting in a subsequent run. This is common in gradient analysis.[9]
-
Solution: Extend the run time or add a high-organic wash step at the end of each run to elute any strongly retained compounds.
-
-
Contaminated Mobile Phase: Impurities in the solvents or buffers can accumulate on the column and elute as peaks.
-
Solution: Use high-purity (HPLC-grade) solvents and prepare fresh mobile phase daily.
-
-
Sample Carryover: The autosampler injection port or needle may not be adequately washed between injections, leading to carryover.
-
Solution: Optimize the needle wash method using a strong solvent.
-
Q5: Why is my system backpressure too high or fluctuating?
A: System pressure is a key indicator of the HPLC system's health.
-
High Backpressure: This is typically caused by a blockage somewhere in the system. Common locations include a blocked in-line filter, a contaminated guard column, or a plugged column inlet frit.[1][5] Buffer precipitation due to high organic solvent concentration can also cause blockages.[5]
-
Solution: Systematically isolate the cause by removing components (starting with the column) and checking the pressure. Replace blocked filters or guard columns. If the column is blocked, try back-flushing it.[1]
-
-
Fluctuating Pressure: This often points to a problem with the pump, such as air trapped in the pump head, worn pump seals, or faulty check valves.[1]
-
Solution: Purge the pump to remove air bubbles. If pressure remains unstable, it may be necessary to perform maintenance and replace the pump seals or check valves.[5]
-
Experimental Protocols & Data
Standard PABA HPLC Protocol (Example)
This protocol is a synthesis of methodologies found in the literature for the analysis of PABA in biological matrices.[10][11][14]
-
Reagents and Materials:
-
PABA Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate or Phosphate Buffer components
-
Water (HPLC Grade)
-
Internal Standard (e.g., meta-hydroxybenzoic acid)[10]
-
-
Mobile Phase Preparation:
-
Standard & Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve PABA reference standard in a suitable solvent (e.g., methanol or mobile phase) to create a stock solution (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of dilutions from the stock solution to create calibration standards across the desired concentration range (e.g., 10 µM to 750 µM).[11][14]
-
Sample Preparation (e.g., Urine/Tissue):
-
-
HPLC Instrument Conditions:
Data Presentation Tables
Table 1: Typical PABA HPLC Method Parameters
| Parameter | Example Value 1 | Example Value 2 |
| Column | C18 Reverse-Phase | Discovery C18 |
| Mobile Phase | 70% Phosphate Buffer : 30% Methanol | 10mM Ammonium Acetate & Acetonitrile |
| pH | 3.5[10] | 4.0[11][14] |
| Flow Rate | 1.0 mL/min | Isocratic or Gradient |
| Detection | UV at 290 nm[10] | UV at 280 nm[15] |
| Internal Standard | meta-hydroxybenzoic acid[10] | 3,5-diaminobenzoic acid[15] |
Table 2: PABA Method Validation Data Examples
| Parameter | Example Value | Source |
| Linearity Range | 10 µM - 750 µM | [11][14] |
| Intra-day Precision (RSD) | < 6% | [11][14] |
| Inter-day Precision (RSD) | < 6% | [11][14] |
| Limit of Quantitation (LOQ) | 10 µM (in tissue extracts) | [11][14] |
| Recovery | > 80% (from tissue extracts) | [11][14] |
Troubleshooting Workflows
The following diagrams provide a logical workflow for diagnosing common reproducibility issues.
Caption: Troubleshooting workflow for unstable retention times in HPLC.
Caption: Root cause analysis diagram for PABA peak tailing issues.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. medikamenterqs.com [medikamenterqs.com]
- 4. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 5. realab.ua [realab.ua]
- 6. waters.com [waters.com]
- 7. chromtech.com [chromtech.com]
- 8. inacom.nl [inacom.nl]
- 9. hplc.eu [hplc.eu]
- 10. Validation of the use of p-aminobenzoic acid to determine completeness of 24 h urine collections in surveys of diet and nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rheniumgroup.co.il [rheniumgroup.co.il]
- 13. ijprajournal.com [ijprajournal.com]
- 14. Rapid and sensitive HPLC assay for simultaneous determination of procaine and para-aminobenzoic acid from human and rat liver tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Direct and simultaneous high-performance liquid chromatographic assay for the determination of p-aminobenzoic acid and its conjugates in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Synthesis of 4-Aminobenzoic Acid: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Aminobenzoic Acid (PABA). The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The primary industrial methods for synthesizing this compound are the catalytic hydrogenation of 4-nitrobenzoic acid and the Hofmann rearrangement of the monoamide derived from terephthalic acid.[1] Another common laboratory-scale synthesis involves the oxidation of p-toluidine.
Q2: My final PABA product is discolored (yellow or gray). What is the likely cause and how can I purify it?
A2: Discoloration of this compound is often due to exposure to light and air, which can lead to the formation of oxidized impurities.[1] Commercial samples can sometimes appear gray. Purification can be achieved through recrystallization, typically from hot water or an ethanol/water mixture. The use of activated charcoal during recrystallization can help remove colored impurities.
Q3: I am having trouble dissolving this compound for purification or analysis. What are its solubility properties?
A3: this compound is slightly soluble in water at room temperature, but its solubility increases significantly in boiling water. It is soluble in ethanol, ether, ethyl acetate, and glacial acetic acid. It is also soluble in dilute solutions of alkali hydroxides. It is practically insoluble in petroleum ether.[1]
Q4: What analytical techniques are suitable for assessing the purity of my synthesized this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of this compound and identifying potential impurities.[2][3] Common impurities can include starting materials or byproducts from the specific synthesis route used. Thin-Layer Chromatography (TLC) can also be used for monitoring reaction progress and assessing purity.
Troubleshooting Guides by Synthesis Method
Method 1: Catalytic Hydrogenation of 4-Nitrobenzoic Acid
This method is known for its high yield and purity. However, issues can arise related to the catalyst, reaction conditions, and work-up procedure.
Experimental Protocol: Catalytic Hydrogenation
A representative procedure involves dissolving 4-nitrobenzoic acid and sodium hydroxide in water. The resulting solution is charged into an autoclave with a palladium on carbon (Pd/C) catalyst. The autoclave is purged with nitrogen and then pressurized with hydrogen gas. The reaction mixture is heated and stirred until hydrogen uptake ceases. After cooling, the catalyst is filtered off, and the filtrate is acidified with hydrochloric acid to precipitate the this compound, which is then filtered, washed, and dried.
| Parameter | Value |
| Reactants | 4-Nitrobenzoic Acid, Sodium Hydroxide, Hydrogen Gas |
| Catalyst | 5% Palladium on Carbon (Pd/C) |
| Solvent | Water |
| Temperature | 60-70°C |
| Pressure | 1-4 MPa |
| Reaction Time | ~2 hours |
| Typical Yield | >95% |
| Typical Purity | >99% (by HPLC) |
Troubleshooting: Catalytic Hydrogenation
| Issue | Potential Cause | Recommended Solution |
| Incomplete or slow reaction | - Inactive or poisoned catalyst- Insufficient hydrogen pressure- Low reaction temperature | - Use fresh, high-quality catalyst.- Ensure the system is properly sealed and pressurized.- Verify and maintain the correct reaction temperature. |
| Low yield | - Loss of product during filtration or washing- Incomplete precipitation during acidification | - Ensure complete transfer of product during filtration.- Adjust the pH to ~3-4 for complete precipitation. |
| Product contamination | - Incomplete removal of catalyst- Presence of unreacted starting material | - Use a fine filter to remove all catalyst particles.- Monitor the reaction to completion using TLC or HPLC. |
Experimental Workflow for Catalytic Hydrogenation
Method 2: Hofmann Rearrangement of Terephthalamic Acid Monoamide
This route avoids nitration and reduction steps. The key step is the conversion of a primary amide to a primary amine with one less carbon atom.
Experimental Protocol: Hofmann Rearrangement
The synthesis starts with the amidation of a terephthalic acid monoester to form the corresponding monoamide. This monoamide is then subjected to the Hofmann rearrangement using an alkaline solution of sodium hypochlorite or sodium hypobromite. The reaction mixture is typically heated to facilitate the rearrangement to an isocyanate intermediate, which is then hydrolyzed in situ to this compound. Acidification of the reaction mixture precipitates the product.
| Parameter | Value |
| Starting Material | Terephthalic acid monoamide |
| Reagents | Sodium Hydroxide, Sodium Hypochlorite (or Bromine) |
| Solvent | Water |
| Reaction Temperature | 50-90°C |
| Overall Yield | ~70-93%[3] |
Troubleshooting: Hofmann Rearrangement
| Issue | Potential Cause | Recommended Solution |
| Low yield of PABA | - Incomplete rearrangement- Formation of side products (e.g., ureas from isocyanate reacting with amine product)- Insufficient hydrolysis of the isocyanate intermediate | - Ensure adequate heating and reaction time.- Maintain a sufficient excess of hypohalite and base.- Ensure the reaction medium is aqueous to promote hydrolysis. |
| Presence of unreacted amide | - Insufficient amount of hypohalite or base- Reaction temperature too low | - Use at least one equivalent of hypohalite and sufficient base.- Gradually increase the reaction temperature. |
| Formation of halogenated byproducts | - Reaction conditions too harsh | - Control the temperature and addition rate of the hypohalite solution. |
Logical Diagram for Hofmann Rearrangement Troubleshooting
Method 3: Oxidation of p-Toluidine
This multi-step synthesis is common in teaching and smaller-scale preparations. It involves protection of the amine, oxidation of the methyl group, and subsequent deprotection.
Experimental Protocol: Oxidation of p-Toluidine
-
Acetylation: p-Toluidine is reacted with acetic anhydride to form N-acetyl-p-toluidine, protecting the amino group from oxidation.
-
Oxidation: The N-acetyl-p-toluidine is then oxidized with a strong oxidizing agent, typically potassium permanganate (KMnO₄), in a buffered or alkaline solution to convert the methyl group to a carboxylic acid, yielding 4-acetamidobenzoic acid.
-
Hydrolysis: The acetyl protecting group is removed by acid-catalyzed hydrolysis (e.g., with aqueous HCl) to give the final product, this compound.
| Step | Typical Yield |
| Acetylation | ~92%[4] |
| Oxidation | ~50%[4] |
| Hydrolysis | ~32%[4] |
Troubleshooting: Oxidation of p-Toluidine
| Issue | Potential Cause | Recommended Solution |
| Low yield in oxidation step | - Incomplete oxidation of the methyl group- Over-oxidation and ring cleavage- Hydrolysis of the amide protecting group under harsh conditions | - Ensure sufficient KMnO₄ is used and allow for adequate reaction time.- Control the reaction temperature carefully; avoid excessive heating.- Use a buffer (e.g., magnesium sulfate) to prevent the solution from becoming too alkaline.[5] |
| Product is contaminated with starting material | - Incomplete reaction in any of the steps | - Monitor each step to completion using TLC before proceeding.- Optimize reaction times and temperatures for each step. |
| Amine group oxidation | - Incomplete protection of the amine group in the first step | - Ensure the acetylation of p-toluidine is complete before proceeding to the oxidation step. |
Signaling Pathway for the Synthesis of PABA from p-Toluidine
References
Identification of byproducts in 4-Aminobenzoic acid synthesis
Welcome to the technical support center for 4-Aminobenzoic acid (PABA) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
The most prevalent industrial synthesis method involves a two-step process starting from 4-nitrotoluene. The first step is the oxidation of the methyl group of 4-nitrotoluene to a carboxyl group, forming 4-nitrobenzoic acid.[1][2][3] This is typically achieved using strong oxidizing agents like potassium permanganate, potassium dichromate, or nitric acid.[2][3] The second step is the reduction of the nitro group of 4-nitrobenzoic acid to an amino group, yielding the final product, this compound.[1][4] This reduction is commonly performed via catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon (Pd/C).[1][4][5]
Q2: What are the primary byproducts I should be aware of during PABA synthesis?
The formation of byproducts is highly dependent on the reaction conditions. The most common byproducts arise from incomplete oxidation or reduction.
-
From the oxidation of 4-nitrotoluene: Incomplete oxidation can lead to the presence of 4-nitrobenzyl alcohol and 4-nitrobenzaldehyde .[1]
-
From the reduction of 4-nitrobenzoic acid: Incomplete reduction is a significant source of impurities. The primary byproduct from this step is the starting material itself, 4-nitrobenzoic acid . Other potential, but less common, byproducts can include intermediates of nitro group reduction, such as nitroso or hydroxylamino compounds, though these are typically transient.
-
Isomeric Impurities: Depending on the purity of the starting 4-nitrotoluene, small amounts of 2-aminobenzoic acid and 3-aminobenzoic acid isomers could be present.[6]
Q3: How can I detect and quantify PABA and its byproducts?
High-Performance Liquid Chromatography (HPLC) is the most common and effective method for analyzing the purity of PABA and quantifying byproducts.[7][8] A reversed-phase C18 column is frequently used for separation.[8][9] Other analytical techniques that can be employed include Gas Chromatography (GC) and spectrophotometry.[10]
Troubleshooting Guide
Problem 1: Low yield of this compound.
| Potential Cause | Troubleshooting Action |
| Incomplete Oxidation | Ensure sufficient reaction time and temperature during the oxidation of 4-nitrotoluene. Verify the potency and stoichiometry of the oxidizing agent. |
| Incomplete Reduction | This is a very common cause. Check the activity of your catalyst (e.g., Raney Nickel, Pd/C). Ensure the hydrogen pressure and reaction temperature are optimal for the reduction step.[4][5] Consider increasing catalyst loading or reaction time. |
| Poor Recovery | Optimize the pH during the workup. PABA is amphoteric; it precipitates at its isoelectric point. Acidifying the solution after reduction is crucial for precipitating the product.[5] Ensure the crystallization process is efficient by controlling the cooling rate. |
| Side Reactions | Ozonolysis of the aromatic ring can occur if using ozone as the oxidant under non-ideal conditions.[1] Using a catalyst system like cobalt (II) acetate can prevent this side reaction.[1] |
Problem 2: Presence of 4-Nitrobenzoic acid in the final product.
| Potential Cause | Troubleshooting Action |
| Insufficient Reduction | The most direct cause is incomplete reduction of the nitro group. |
| Catalyst Deactivation | The hydrogenation catalyst may have lost activity. Use fresh catalyst or regenerate the existing catalyst if possible. |
| Suboptimal Conditions | Verify that the hydrogen pressure, temperature, and reaction time are adequate. A typical protocol uses a hydrogen pressure of 2-4 MPa and a temperature of 60-70°C.[5] |
| Action Plan | Increase the catalyst loading, extend the reaction time, or increase the hydrogen pressure. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or HPLC to ensure the disappearance of the 4-nitrobenzoic acid starting material.[4] |
Quantitative Data on Byproduct Formation
The yield of byproducts is highly dependent on the specific synthesis method and reaction conditions. However, optimized processes aim for high purity.
| Synthesis Step | Byproduct | Typical Yield in Unoptimized Reactions | Mitigation Strategy |
| Oxidation | 4-Nitrobenzaldehyde | Up to 24% (total for oxidation byproducts)[1] | Use of a mixed cobalt bromide catalyst; ensure complete reaction.[1] |
| Reduction | 4-Nitrobenzoic acid | Can be significant if reduction is incomplete. | Optimize catalyst, hydrogen pressure, and reaction time.[5] |
Modern, optimized catalytic hydrogenation methods can achieve PABA yields greater than 96% with purity exceeding 99% as measured by HPLC, indicating minimal byproduct formation.[5]
Diagrams
Synthesis and Byproduct Pathway
Caption: Reaction pathway for PABA synthesis highlighting key byproduct formation stages.
Troubleshooting Workflow for Impurities
Caption: A logical workflow for identifying and resolving common byproduct impurities.
Experimental Protocols
Protocol: HPLC Analysis of this compound and Impurities
This protocol provides a general method for the separation and detection of this compound and the common byproduct, 4-nitrobenzoic acid.
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.[8]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.[8]
-
Volumetric flasks, pipettes, and syringes.
-
0.45 µm syringe filters.
-
Analytical standards for PABA and 4-nitrobenzoic acid.
2. Standard and Sample Preparation:
-
Standard Stock Solutions: Accurately weigh and dissolve 10 mg of PABA and 10 mg of 4-nitrobenzoic acid each in 10 mL of methanol to create 1 mg/mL stock solutions.
-
Working Standard: Prepare a mixed working standard by diluting the stock solutions with the mobile phase to a final concentration of approximately 10 µg/mL for each component.
-
Sample Preparation: Dissolve a small, accurately weighed amount of your crude or purified PABA product in the mobile phase to achieve a similar concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.[8]
3. HPLC Conditions:
-
Column: Eclipse XDB-C18, 4.6x150mm, 5µm.[8]
-
Mobile Phase: Isocratic or gradient elution can be used. A simple isocratic method could be a mixture of Mobile Phase A and B (e.g., 80:20 v/v).[9] For better separation, a gradient can be used:
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 10-20 µL.[8]
-
Column Temperature: 40°C.[8]
4. Data Analysis:
-
Identify the peaks for PABA and 4-nitrobenzoic acid by comparing the retention times with the analytical standards.
-
Quantify the amount of each component by integrating the peak areas and comparing them to a standard curve. Purity can be expressed as a percentage of the total peak area.
References
- 1. A new method for the synthesis of this compound – an intermediate for the production of procaine | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. Synthesis method of p-Nitrobenzoic acid - LISKON [liskonchem.com]
- 3. 4-Nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. CN104045574A - Method for preparing this compound from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 6. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. 2008.igem.org [2008.igem.org]
- 9. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 4-Aminobenzoic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 4-Aminobenzoic acid (PABA).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Q1: My final product of this compound is discolored (yellow or gray). What happened?
Possible Causes:
-
Air and Light Exposure: this compound is sensitive to light and air and may discolor upon exposure, often turning light yellow.[1][2]
-
Oxidation: The amino group in the PABA molecule is susceptible to oxidation, which can form colored impurities.
-
Residual Impurities: The discoloration might be due to colored impurities from the crude starting material that were not completely removed during purification. Common starting materials for synthesis include 4-nitrobenzoic acid, and residual amounts could cause discoloration.[3][4]
-
Reaction with Ferric Salts: this compound is incompatible with ferric salts, which can cause discoloration.[1]
Solutions:
-
Use of Decolorizing Carbon: Add a small amount of activated charcoal (decolorizing carbon) to the hot solution before the filtration step in recrystallization. The carbon will adsorb colored impurities.[5]
-
Minimize Exposure: Protect the compound from light and air during and after the purification process.[1] Store the final product in a dark, airtight container.
-
Inert Atmosphere: For highly sensitive applications, performing the final steps of purification and drying under an inert atmosphere (e.g., nitrogen) can prevent oxidation.[6]
Q2: I'm experiencing a very low yield after recrystallization. What are the likely sources of error?
Possible Causes:
-
Using Too Much Solvent: Adding an excessive amount of solvent during recrystallization will keep more of the product dissolved in the mother liquor even after cooling, thus reducing the yield.[7][8]
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel, leading to product loss.[5]
-
Insufficient Cooling: Not cooling the solution to a low enough temperature (e.g., in an ice bath) will result in a lower yield, as more product will remain dissolved.[7]
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble (like warm water or ethanol) will dissolve some of the product.[9]
Solutions:
-
Use Minimum Solvent: Add the hot recrystallization solvent in small portions just until the crude PABA is fully dissolved.[8]
-
Preheat Equipment: Ensure the funnel and receiving flask for hot filtration are pre-heated to prevent premature crystallization.[8]
-
Slow Cooling and Ice Bath: Allow the solution to cool slowly to room temperature to form larger, purer crystals, and then place it in an ice bath to maximize precipitation.[7]
-
Use Cold Solvent for Washing: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent (e.g., cold distilled water) to rinse away impurities without dissolving a significant amount of the product.[10]
Q3: The melting point of my purified PABA is broad or lower than the literature value (187-189 °C). What does this indicate?
Possible Causes:
-
Presence of Impurities: A broad and depressed melting point is a classic indicator that the sample is still impure. Impurities disrupt the crystal lattice, requiring less energy to melt.
-
Incomplete Drying: The presence of residual solvent (e.g., water or ethanol) can also depress the melting point.
Solutions:
-
Repeat Purification: A second recrystallization is often necessary to achieve high purity.
-
Thorough Drying: Ensure the crystals are completely dry. This can be achieved by air drying followed by placing them in a desiccator or a vacuum oven at a moderate temperature.[6]
-
Purity Analysis: Use analytical techniques like HPLC or spectroscopy to identify the nature of the impurities, which can help in selecting a more appropriate purification strategy.[11]
Troubleshooting Diagram: Low Purity/Contamination Issues
The following diagram outlines a logical workflow for troubleshooting purity issues encountered during this compound purification.
Caption: Troubleshooting workflow for purity issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best purification method for crude this compound?
The most common and effective method for purifying crude this compound on a lab scale is recrystallization , typically from water.[1][9] PABA is sparingly soluble in cold water but much more soluble in hot water, making it an ideal candidate for this technique.[2][12] For mixtures containing acidic, basic, or neutral impurities, an acid-base extraction is a highly effective separation technique before a final recrystallization step.[10][13]
Q2: Which solvents are suitable for the recrystallization of this compound?
Water is the most common and effective solvent.[9] PABA is also soluble in polar organic solvents like ethanol, methanol, and ethyl acetate, particularly when heated.[2][14] It is generally insoluble in nonpolar solvents like petroleum ether.[1][2] The choice of solvent can depend on the impurities you are trying to remove.
Data Presentation: Solubility of this compound
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 5,390 mg/L | 25 | [2] |
| Water | 1 g / 90 mL (Boiling) | 90-100 | [2][12] |
| Ethanol | 1 g / 8 mL | Room Temp | [2] |
| Ether | 1 g / 60 mL | Room Temp | [2] |
| Ethyl Acetate | Soluble | - | [2] |
| Benzene | Slightly Soluble | - | [2] |
| Petroleum Ether | Practically Insoluble | - | [2] |
Q3: How does acid-base extraction work to purify this compound?
Acid-base extraction separates compounds based on their acidic and basic properties.[15] this compound is amphoteric, meaning it has both an acidic group (carboxylic acid, pKa ~4.88) and a basic group (amino group, pKa ~2.42).[12]
-
To extract PABA as a base: Dissolve the crude mixture in an organic solvent (like diethyl ether). Add a strong acid (e.g., HCl). The amino group will be protonated to form a water-soluble ammonium salt, which moves to the aqueous layer.[13][16]
-
To extract PABA as an acid: Add a strong base (e.g., NaOH). The carboxylic acid group will be deprotonated to form a water-soluble carboxylate salt, which also moves to the aqueous layer.[10]
After separating the layers, the aqueous layer containing the PABA salt is neutralized to precipitate the purified this compound, which can then be collected by filtration.[10][13]
Q4: How can I assess the purity of my final product?
Several methods can be used to assess purity:
-
Melting Point Determination: A sharp melting point that matches the literature value (187-189 °C) is a strong indicator of high purity.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a precise method to quantify purity and detect trace impurities.[11][17][18] A pure sample will show a single major peak.
-
Spectroscopy (UV-Vis, IR, NMR): Comparing the spectrum of your sample to a known standard can confirm its identity and reveal the presence of impurities.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities. A pure compound should ideally show a single spot.
Experimental Protocols
Protocol 1: Purification by Recrystallization from Water
This protocol describes the standard procedure for purifying crude PABA using water as the solvent.[7][8]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of distilled water. Heat the mixture on a hot plate to near boiling.
-
Add Solvent: Continue adding small portions of near-boiling water while stirring until all the solid has just dissolved. Avoid adding excess solvent to ensure a good yield.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step removes insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.
-
Washing: Wash the crystals with a small amount of ice-cold distilled water to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or weighing paper to dry completely, preferably in a desiccator or a low-temperature vacuum oven.
Protocol 2: Purification by Acid-Base Extraction
This workflow separates this compound from neutral impurities.
Caption: Experimental workflow for the purification of PABA via acid-base extraction.
References
- 1. This compound | 150-13-0 [chemicalbook.com]
- 2. This compound | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN104326928A - Method for preparing this compound by catalytic hydrogenation - Google Patents [patents.google.com]
- 4. exsyncorp.com [exsyncorp.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. brainly.com [brainly.com]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. helixchrom.com [helixchrom.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. studylib.net [studylib.net]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. Experiment 3: Separation of a Mixture by Acid-Base Extraction – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. Determination of nicotinamide and this compound in pharmaceutical preparation by LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
Technical Support Center: Crystallization of 4-Aminobenzoic Acid Polymorphs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 4-Aminobenzoic acid (PABA) polymorphs.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the crystallization of PABA polymorphs.
Q1: I am consistently obtaining the α-polymorph, but I want to crystallize the β-polymorph. What am I doing wrong?
A1: The α-polymorph of PABA is the most common and kinetically favored form, readily crystallizing from many organic solvents.[1][2] The β-polymorph is the thermodynamically stable form below the transition temperature of approximately 14-25°C, but its nucleation can be challenging.[2][3]
Here are key factors to consider for crystallizing the β-polymorph:
-
Solvent Choice: The β-form has been successfully crystallized from water and ethyl acetate.[2][4] Solvents that can disrupt the formation of carboxylic acid dimers, which are characteristic of the α-form, are more likely to yield the β-form.[4][5]
-
Temperature Control: Crystallization must be performed below the α-β transition temperature (~14-25°C).[2][3] Slow cooling to a temperature below 20°C is recommended.[2][5]
-
Supersaturation: Lower supersaturation levels favor the nucleation of the stable β-form.[4] Rapid cooling often leads to the metastable α-form due to higher supersaturation.[2]
-
Seeding: If you have access to β-form crystals, seeding the solution can effectively promote the growth of the desired polymorph.[6]
Q2: My crystallization experiment resulted in a mixture of polymorphs. How can I obtain a pure polymorphic form?
A2: The concomitant crystallization of multiple polymorphs is a common issue. To obtain a pure form, consider the following strategies:
-
Precise Temperature Control: Maintain the crystallization temperature strictly above or below the transition temperature to favor the desired polymorph (above ~25°C for pure α, below ~14°C for pure β).
-
Controlled Cooling Rate: A slow cooling rate is crucial for allowing the solution to equilibrate and for the most stable polymorph at that temperature to nucleate and grow.[2][5] Rapid cooling often traps the kinetically favored, but potentially less stable, form.[2]
-
Solvent Selection: As detailed in Q1, the choice of solvent has a significant impact on the resulting polymorph. For instance, using solvents like ethanol or acetonitrile typically yields the α-form, while water or ethyl acetate under specific conditions can produce the β-form.[1][4]
-
Solvent-Mediated Transformation: Slurrying a mixture of polymorphs in a suitable solvent at a specific temperature can convert the less stable form to the more stable one. For PABA, slurrying a mixture below the transition temperature should eventually yield pure β-form.
Q3: The morphology of my α-PABA crystals is always needle-like, which is problematic for downstream processing. How can I change the crystal habit?
A3: The needle-like morphology of α-PABA is a known issue.[1] This habit is attributed to strong π–π stacking interactions along a specific crystallographic direction.[1] To modify the crystal habit, you can try the following:
-
Mixed Solvent Systems: Using a mixture of solvents can alter the crystal morphology. For example, crystallization from mixtures of ethanol and nitromethane has been shown to reduce the aspect ratio of α-PABA crystals, making them less needle-like.[1]
-
Additives: The introduction of tailor-made additives can inhibit growth on specific crystal faces, thereby changing the overall morphology. These additives are often structurally similar to the target molecule.
-
Cooling Rate and Supersaturation: Slower cooling and lower supersaturation can sometimes lead to more equant crystals.
Frequently Asked Questions (FAQs)
Q1: How many polymorphs of this compound are known?
A1: There are at least four known polymorphs of PABA, designated as α, β, γ, and δ.[3][7] The α and β forms are the most extensively studied. The γ-form is structurally similar to the α-form, while the δ-form can be obtained through high-pressure crystallization or compression of the α-form.[3][7]
Q2: What are the key structural differences between the α and β polymorphs?
A2: The primary structural difference lies in their hydrogen bonding patterns. The α-polymorph is characterized by the formation of carboxylic acid dimers.[2][5] In contrast, the β-polymorph's structure is based on four-membered rings with alternating amino and carboxyl groups.[5] These different packing arrangements lead to their distinct physical properties and crystal habits (needles for α, prisms for β).[2]
Q3: What analytical techniques are best for identifying PABA polymorphs?
A3: A combination of techniques is recommended for unambiguous identification:
-
Powder X-ray Diffraction (PXRD): This is the primary technique for distinguishing between polymorphs as each form has a unique diffraction pattern.[7] However, the patterns for the α and γ forms are very similar.[3]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting points and detect solid-state transformations between polymorphs. The α-form melts at approximately 187-189°C, while the β-form transforms to the α-form between 70 and 97°C before melting.[3]
-
Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques can differentiate polymorphs based on shifts in the positions of characteristic peaks resulting from their different molecular environments and hydrogen bonding.
Data Presentation
Table 1: Crystallographic Data for PABA Polymorphs
| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| α | Monoclinic | P2₁/n | - | - | - | 90 | - | 90 |
| β | Monoclinic | P2₁/n | - | - | - | - | - | - |
| γ | Orthorhombic | Pna2₁ | 26.995 | 3.732 | 12.673 | 90 | 90 | 90 |
| δ | - | Pn | 6.455 | 4.674 | 10.547 | 90 | 100.7 | 90 |
Table 2: Thermodynamic Data for PABA Polymorphs
| Parameter | Value | Reference |
| α-β Transition Temperature | ~14-25 °C | [2][3] |
| Melting Point of α-form | 187-189 °C | [3] |
| β to α Transformation | 70-97 °C (endothermic) | [3] |
Experimental Protocols
Protocol 1: Crystallization of β-PABA by Slow Cooling
This protocol is adapted from methodologies described for obtaining the β-polymorph.[2][4][5]
-
Dissolution: Prepare a saturated solution of PABA in deionized water or ethyl acetate at a temperature above 25°C (e.g., 30-35°C) with stirring.
-
Filtration: Filter the hot solution through a pre-warmed filter to remove any insoluble impurities.
-
Cooling: Slowly cool the solution at a controlled rate (e.g., 0.1-0.5°C/min) to a final temperature below 20°C (e.g., 10-15°C). Avoid rapid cooling.
-
Maturation: Allow the resulting crystal suspension to stir at the final temperature for several hours to days to ensure the formation of the stable β-form.
-
Isolation: Isolate the crystals by filtration.
-
Drying: Dry the crystals under vacuum at a temperature below the β-to-α transition temperature.
-
Characterization: Confirm the polymorphic form using PXRD and DSC.
Protocol 2: Anti-Solvent Crystallization of PABA
This protocol is based on the use of an anti-solvent to induce crystallization.[4][6]
-
Dissolution: Dissolve PABA in a suitable solvent in which it is highly soluble (e.g., Dimethyl Sulfoxide - DMSO).
-
Anti-Solvent Addition: Slowly add a pre-cooled anti-solvent (a liquid in which PABA is poorly soluble, e.g., water) to the PABA solution with constant stirring. The rate of addition should be controlled to manage the supersaturation level.
-
Temperature Control: Maintain the temperature of the mixture below the α-β transition temperature.
-
Seeding (Optional): If available, add seeds of the desired polymorph when the solution becomes slightly turbid.
-
Equilibration: Allow the suspension to stir for a period to ensure the crystallization is complete and to allow for any potential solvent-mediated transformations.
-
Isolation and Drying: Isolate and dry the crystals as described in Protocol 1.
-
Characterization: Analyze the obtained polymorphs using appropriate techniques.
Visualizations
Caption: Transformation pathways between different PABA polymorphs under various conditions.
Caption: A general experimental workflow for the crystallization of PABA polymorphs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Polymorphism and Crystallization of p-Aminobenzoic Acid [diva-portal.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Crystallization of para -aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE01055D [pubs.rsc.org]
- 5. Polymorphism and Crystallization of p-Aminobenzoic Acid [diva-portal.org]
- 6. Crystallization of para-aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
Validation & Comparative
A Comparative Guide to HPLC and Spectrophotometry for Para-Aminobenzoic Acid (PABA) Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and other key compounds is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, for the quantification of para-aminobenzoic acid (PABA), a compound relevant in pharmaceutical formulations and biological studies.
This objective comparison delves into the experimental protocols and performance data of both methods to assist in selecting the most suitable technique for specific analytical needs.
At a Glance: HPLC vs. Spectrophotometry for PABA Analysis
| Feature | HPLC | Spectrophotometry |
| Principle | Separation based on polarity, followed by UV detection. | Colorimetric reaction (diazotization) and absorbance measurement. |
| Specificity | High | Moderate to Low (susceptible to interference) |
| Sensitivity | High | Moderate |
| Throughput | Lower | Higher |
| Cost | High (instrumentation and solvents) | Low (instrumentation and reagents) |
| Complexity | More complex method development and operation. | Simpler and faster procedure. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is based on the separation of PABA from other components in a sample matrix using a reversed-phase column, followed by its quantification using a UV detector.
Sample Preparation:
-
Accurately weigh and dissolve the sample containing PABA in a suitable solvent (e.g., methanol or a mixture of the mobile phase).
-
Dilute the sample solution to a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., 10mM ammonium acetate at pH 4.0) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 65:35 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 280 nm.
-
Column Temperature: Ambient or controlled (e.g., 40°C).
UV-Vis Spectrophotometry (Diazotization Method)
This colorimetric method involves the diazotization of the primary aromatic amine group of PABA with nitrous acid, followed by a coupling reaction with a suitable agent to form a colored azo dye. The intensity of the color, which is proportional to the PABA concentration, is then measured.
Reagents:
-
Hydrochloric Acid (HCl): 1 M solution.
-
Sodium Nitrite (NaNO₂): 0.3% (w/v) solution, freshly prepared.
-
Sulphamic Acid: 0.5% (w/v) solution.
-
Coupling Agent: 0.33% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) or another suitable coupling agent.
-
PABA Standard Solutions: A series of standard solutions of known PABA concentrations.
Procedure:
-
To a series of 10 mL volumetric flasks, add increasing volumes of the PABA standard solution or the sample solution.
-
Add 1 mL of 1 M HCl and 0.3 mL of 0.3% sodium nitrite solution. Mix well and allow to stand for 3 minutes for the diazotization reaction to complete.
-
Add 1 mL of 0.5% sulphamic acid solution to neutralize the excess nitrous acid. Mix and let it stand for 4 minutes.
-
Add 1.5 mL of the 0.33% coupling agent solution. A pinkish-red color will develop.
-
Make up the volume to 10 mL with distilled water and mix thoroughly.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 525 nm) against a reagent blank.
Performance Comparison: HPLC vs. Spectrophotometry
The following table summarizes the key performance characteristics of HPLC and spectrophotometry for PABA quantification based on experimental data from various studies.
| Parameter | HPLC | Spectrophotometry (Diazotization) |
| Linearity Range | 10 µM to 750 µM[1] | 0.25 to 7 µg/mL |
| Accuracy (% Recovery) | > 80%[1] | 98.40–101.13% |
| Precision (RSD) | Intra-day & Inter-day: < 6%[1] | Intra-day & Inter-day: < 2% |
| Limit of Detection (LOD) | 5 µM[1] | 0.0480 µg/mL |
| Limit of Quantification (LOQ) | 10 µM[1] | 0.1603 µg/mL |
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures for PABA quantification using HPLC and spectrophotometry.
References
4-Aminobenzoic Acid vs. Sulfanilamide: A Comparative Guide to Competitive Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-aminobenzoic acid (PABA) and sulfanilamide as competitive inhibitors, focusing on their interaction with dihydropteroate synthase (DHPS). The information presented is supported by experimental data to assist researchers in understanding the nuances of this classic example of competitive inhibition, which is fundamental to the mechanism of action of sulfonamide antibiotics.
Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase
In many bacteria, the synthesis of folic acid is an essential metabolic pathway for the production of nucleotides and certain amino acids, and therefore for survival and replication.[1] A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with its natural substrate, this compound (PABA), to form 7,8-dihydropteroate.[2]
Sulfanilamide and other sulfonamide drugs are structural analogs of PABA.[1] This structural similarity allows them to bind to the active site of DHPS, thereby acting as competitive inhibitors.[1] By occupying the active site, sulfanilamide prevents PABA from binding, which in turn halts the synthesis of folic acid. This bacteriostatic action is highly selective for microbial cells, as humans do not synthesize their own folic acid and instead obtain it from their diet.[1]
Quantitative Comparison of PABA and Sulfanilamide Interaction with Dihydropteroate Synthase
The efficacy of a competitive inhibitor is often quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity of the inhibitor for the enzyme. For a substrate like PABA, the Michaelis-Menten constant (Km) is used to describe the substrate concentration at which the enzyme reaction rate is at half of its maximum. In the context of competitive inhibition, a comparison between the Ki of the inhibitor and the Km of the substrate provides insight into their relative affinities for the enzyme's active site.
| Parameter | Compound | Organism | Enzyme | Value |
| Km | This compound (PABA) | Bacillus anthracis | Dihydropteroate Synthase (DHPS) | 5.2 µM |
| Ki | Sulfadiazine (a sulfonamide) | Escherichia coli | Dihydropteroate Synthase (DHPS) | 2.5 µM |
| IC50 | Sulfanilamide | Arabidopsis thaliana | Dihydropteroate Synthase (DHPS) | 18.6 µM |
Note: While from different organisms, the Km of PABA for Bacillus anthracis DHPS and the Ki of sulfadiazine for Escherichia coli DHPS are presented for a comparative perspective on the binding affinities.
Visualizing the Folic Acid Synthesis Pathway and Inhibition
The following diagram illustrates the bacterial folic acid synthesis pathway and the point of competitive inhibition by sulfanilamide.
Caption: Bacterial folic acid synthesis and competitive inhibition by sulfanilamide.
Experimental Protocols
Determination of Inhibition Constant (Ki) for a Competitive Inhibitor
Objective: To determine the Ki of sulfanilamide for dihydropteroate synthase.
Principle: The Ki for a competitive inhibitor can be determined by measuring the initial reaction velocity of the enzyme at various substrate (PABA) and inhibitor (sulfanilamide) concentrations. The data is then fitted to the Michaelis-Menten equation for competitive inhibition.
Materials:
-
Purified dihydropteroate synthase (DHPS)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
This compound (PABA)
-
Sulfanilamide
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
Spectrophotometer or other suitable detection instrument
Procedure:
-
Prepare a series of reaction mixtures, each containing a fixed concentration of DHPS and DHPPP.
-
Vary the concentrations of PABA across a range, typically from 0.1 to 10 times the expected Km.
-
For each PABA concentration, prepare a set of reactions with varying concentrations of sulfanilamide, including a control with no inhibitor.
-
Initiate the reaction by adding one of the substrates (e.g., PABA).
-
Measure the initial reaction velocity (v₀) by monitoring the rate of product formation or substrate consumption over a short time period.
-
Plot the data using a double reciprocal plot (Lineweaver-Burk plot) of 1/v₀ versus 1/[PABA] for each inhibitor concentration.
-
The lines for the different inhibitor concentrations should intersect at the y-axis, which is characteristic of competitive inhibition.
-
The Ki can be calculated from the slopes of these lines or by using non-linear regression analysis to fit the data directly to the competitive inhibition model of the Michaelis-Menten equation.
Dihydropteroate Synthase (DHPS) Activity Assay
Objective: To measure the enzymatic activity of DHPS.
Principle: The activity of DHPS can be measured by quantifying the rate of formation of its product, 7,8-dihydropteroate. This can be done using various methods, including spectrophotometric or radioisotopic assays.
Spectrophotometric Assay (Coupled Assay):
-
This method couples the DHPS reaction to the dihydrofolate reductase (DHFR) reaction.
-
The product of the DHPS reaction, dihydropteroate, is converted to dihydrofolate by dihydrofolate synthase.
-
Dihydrofolate is then reduced by DHFR using NADPH as a cofactor.
-
The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.
-
The reaction mixture contains DHPS, DHPPP, PABA, dihydrofolate synthase, DHFR, and NADPH in a suitable buffer.
-
The reaction is initiated by the addition of DHPS, and the change in absorbance at 340 nm is recorded over time.
Radioisotopic Assay:
-
This method uses radiolabeled PABA (e.g., [¹⁴C]PABA).
-
The reaction is carried out for a fixed period.
-
The reaction is then stopped, and the radiolabeled product (dihydropteroate) is separated from the unreacted radiolabeled substrate.
-
Separation can be achieved using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The amount of radioactivity in the product spot or peak is quantified using a scintillation counter.
-
The enzyme activity is calculated based on the amount of product formed per unit of time.
Experimental Workflow Diagram
The following diagram outlines the general workflow for comparing the inhibitory effects of sulfanilamide with the substrate kinetics of PABA.
References
Unlocking the Antimicrobial Potential of 4-Aminobenzoic Acid Derivatives: A Comparative Guide
Researchers and drug development professionals are increasingly turning their attention to 4-aminobenzoic acid (PABA) derivatives as a promising frontier in the fight against microbial resistance. These compounds, stemming from a molecule essential for folate synthesis in many pathogens, are demonstrating significant efficacy as antimicrobial agents. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and evaluation processes.
This compound, a precursor in the folate biosynthesis pathway of many bacteria and fungi, presents a strategic target for antimicrobial drug design. By modifying the structure of PABA, researchers have successfully created derivatives that inhibit microbial growth, in some cases outperforming standard antimicrobial agents. This guide synthesizes findings from recent studies to offer a comparative analysis of these novel compounds.
Comparative Efficacy of P-Aminobenzoic Acid Derivatives
The antimicrobial activity of various PABA derivatives has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of a substance that prevents visible growth of a microorganism. The data below, summarized from multiple studies, showcases the efficacy of different classes of PABA derivatives against a range of bacterial and fungal strains.
| Derivative Class | Compound Examples | Target Microorganism | MIC (µg/mL) | Key Findings |
| Schiff Bases | Imines derived from PABA and various aromatic aldehydes | Staphylococcus aureus (including MRSA) | 0.09 mmol/L - 15.62 µM | Potent activity against Gram-positive bacteria, including resistant strains.[1][2][3][4][5] |
| Various fungal species | ≥ 7.81 µM | Broad-spectrum antifungal properties.[1][2][3][4] | ||
| Hydrazide-Hydrazone/Sulfonate Hybrids | Compounds 4e , 4f , 4g , 4m | Pseudomonas aeruginosa | 64 | Moderate activity against this Gram-negative bacterium.[6] |
| 4f and 4g with N-acetyl cysteine (NAC) | Pseudomonas aeruginosa | 32 and 16, respectively | Synergistic effect with NAC significantly enhances antimicrobial activity.[6] | |
| Amide Derivatives | 4-(Piperazin-1-ylcarbonyl)aniline | E. coli, S. aureus, B. subtilis, P. aeruginosa | Not specified in abstract | Possesses significant antibacterial activity.[7] |
| C. albicans, A. niger | Not specified in abstract | Demonstrates significant antifungal activity.[7] | ||
| Pyrazole Derivatives | 3,4-Dichloro derivative (19 ) | Staphylococci strains | 0.5 | Very potent activity.[8] |
| 3,5-Dichloro derivative (20 ) | Enterococci strains | 4 | Potent growth inhibitor.[8] | |
| Bromo-substituted compound (24 ) | Staphylococci strains | 0.5 | Highly potent derivative.[8] |
Understanding the Mechanism of Action
The antimicrobial activity of this compound derivatives is often attributed to their ability to interfere with the folate biosynthesis pathway, a critical metabolic process for many microorganisms. By acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme that utilizes PABA, these derivatives disrupt the synthesis of folic acid, which is essential for DNA synthesis and repair.
Caption: Inhibition of the folate biosynthesis pathway by this compound derivatives.
Some derivatives may exert their antimicrobial effects through other mechanisms, such as the disruption of bacterial cell membranes or the inhibition of topoisomerase, an enzyme crucial for DNA replication.[9] Certain Schiff base derivatives have also been identified as potential inhibitors of microbial neuraminidase.[10]
Experimental Protocols
The evaluation of the antimicrobial efficacy of these compounds typically follows a standardized workflow. The methodologies outlined below are crucial for obtaining reliable and reproducible data.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using broth microdilution or agar dilution methods as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.
Synthesis and Characterization
The synthesis of this compound derivatives often involves a one-step reaction combining PABA with various aldehydes to form Schiff bases, or multi-step processes for more complex structures.[1][2][3][4] The structural integrity and purity of the synthesized compounds are confirmed using a suite of analytical techniques.
Caption: General workflow for the synthesis and characterization of PABA derivatives.
Conclusion
The exploration of this compound derivatives has unveiled a diverse and potent class of antimicrobial agents. The data strongly suggests that with further optimization and preclinical development, these compounds could offer viable solutions to the growing challenge of antimicrobial resistance. The versatility in their synthesis allows for the fine-tuning of their biological activity, paving the way for the development of next-generation antimicrobial drugs. Researchers are encouraged to build upon these findings to explore the full therapeutic potential of this promising class of molecules.
References
- 1. This compound Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
Anthranilic Acid vs. 4-Aminobenzoic Acid: A Comparative Guide for Researchers
An objective analysis of anthranilic acid as a potential alternative precursor to 4-aminobenzoic acid (PABA) in biosynthetic and synthetic applications relevant to drug discovery and development.
In the landscape of pharmaceutical research and development, the selection of appropriate precursor molecules is a critical decision that influences the efficiency of synthesis, biological activity, and overall success of a drug candidate. Both anthranilic acid and its isomer, this compound (PABA or p-aminobenzoic acid), are fundamental building blocks in the synthesis of a wide array of biologically active molecules. This guide provides a detailed comparison of these two precursors, supported by experimental evidence, to aid researchers in making informed decisions for their specific applications.
While structurally similar, anthranilic acid (2-aminobenzoic acid) and PABA (this compound) exhibit significant differences in their biological roles and synthetic applications due to the distinct positioning of the amino group on the benzene ring. This isomeric difference dictates their recognition by enzymes and their reactivity in chemical syntheses.
Biological Roles: Distinct Pathways, Not Interchangeable Precursors
A primary consideration for drug development professionals is the role of these molecules in biological pathways. PABA is a well-established and essential precursor in the biosynthesis of folate (vitamin B9) in many bacteria and plants.[1][2][3] This pathway is a crucial target for antimicrobial agents, such as sulfonamides, which act as competitive inhibitors of the enzyme dihydropteroate synthase that incorporates PABA.
Anthranilic acid, on the other hand, serves as a precursor in the biosynthesis of the amino acid tryptophan.[4][5] It is not a natural substrate for the enzymes in the folate synthesis pathway. Research has demonstrated that microorganisms possess distinct enzymatic machinery to process these two isomers. For instance, a soil bacillus has been shown to utilize separate adaptive enzymes for the oxidation of PABA and anthranilic acid, highlighting their metabolic independence.[6][7] Therefore, in a biological context, anthranilic acid cannot be considered a direct alternative precursor to PABA for folate synthesis.
Comparative Data: Physicochemical Properties
A summary of the key physicochemical properties of anthranilic acid and this compound is presented below. These properties can influence their solubility, reactivity, and suitability for different experimental conditions.
| Property | Anthranilic Acid | This compound (PABA) |
| Systematic Name | 2-Aminobenzoic acid | This compound |
| Molecular Formula | C₇H₇NO₂ | C₇H₇NO₂ |
| Molar Mass | 137.14 g/mol | 137.14 g/mol |
| Appearance | White to off-white crystalline powder | White crystalline powder |
| Melting Point | 146-148 °C | 187-189 °C |
| Solubility in Water | Slightly soluble | Slightly soluble |
| pKa | 2.05 (carboxyl), 4.95 (amino) | 2.38 (carboxyl), 4.86 (amino) |
Experimental Protocols and Synthetic Applications
Both anthranilic acid and PABA are versatile starting materials in organic synthesis, leading to a diverse range of heterocyclic compounds and other derivatives with therapeutic potential. The choice between them is dictated by the desired final structure.
Protocol 1: Synthesis of Folic Acid using PABA
The classical synthesis of folic acid involves the condensation of a pteridine derivative, PABA, and glutamic acid. This multi-step process highlights the specific requirement for the para-position of the amino group in PABA for the formation of the pteroic acid intermediate.
Reaction Scheme (Conceptual): (2-amino-4-hydroxy-6-bromomethylpteridine) + (4-aminobenzoyl-L-glutamic acid) → Pteroylglutamic acid (Folic Acid)
Note: This is a simplified representation. The actual industrial synthesis is more complex.
Protocol 2: Synthesis of Bioactive Molecules from Anthranilic Acid
Anthranilic acid is a key precursor for the synthesis of various pharmaceuticals, including anti-inflammatory drugs (e.g., mefenamic acid), diuretics, and anticancer agents.[8] Its ortho-amino and carboxylic acid groups readily participate in cyclization reactions to form heterocycles like quinazolinones and benzodiazepines.
Example: Synthesis of a Quinazolinone Derivative
-
Acylation: Anthranilic acid is reacted with an acyl chloride (e.g., benzoyl chloride) to form an N-acylanthranilic acid.
-
Cyclization: The intermediate is then cyclized, often with a dehydrating agent or by heating with a source of nitrogen (e.g., formamide), to yield the quinazolinone ring system.
Visualizing the Divergent Pathways
The following diagrams illustrate the distinct biological fates of anthranilic acid and PABA, as well as a generalized workflow for their use in synthetic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]
- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 6. THE OXIDATION OF p-AMINOBENZOIC ACID AND ANTHRANILIC ACID BY SPECIFICALLY ADAPTED ENZYMES OF A SOIL BACILLUS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
A Comparative Analysis of 4-Aminobenzoic Acid Isomers: Physicochemical Properties, Biological Activities, and Experimental Protocols
An essential guide for researchers, scientists, and drug development professionals, this document provides a comprehensive comparison of 4-aminobenzoic acid and its isomers, 2-aminobenzoic acid and 3-aminobenzoic acid. This analysis is supported by a compilation of experimental data on their physicochemical properties, biological activities, and toxicity, alongside detailed protocols for key analytical methods.
The isomers of aminobenzoic acid, while structurally similar, exhibit distinct characteristics that influence their biological effects and potential therapeutic applications. This compound (para-aminobenzoic acid or PABA), is a well-known component of the vitamin B complex and a precursor in the synthesis of folic acid in many organisms.[1][2] Its isomers, 2-aminobenzoic acid (anthranilic acid) and 3-aminobenzoic acid (meta-aminobenzoic acid), also demonstrate a range of biological activities, from anti-inflammatory to antimicrobial. Understanding the nuanced differences between these isomers is crucial for their effective utilization in research and drug development.
Physicochemical Properties
The position of the amino group on the benzoic acid ring significantly impacts the physicochemical properties of each isomer, influencing their solubility, acidity, and melting point. These properties are fundamental to their pharmacokinetic and pharmacodynamic profiles.
| Property | 2-Aminobenzoic Acid | 3-Aminobenzoic Acid | This compound |
| Molecular Formula | C₇H₇NO₂ | C₇H₇NO₂ | C₇H₇NO₂ |
| Molecular Weight | 137.14 g/mol | 137.14 g/mol | 137.14 g/mol |
| Melting Point | 146.5 °C | 173 °C | 187-189 °C |
| Water Solubility | 3.5 mg/mL at 20 °C | 5.9 g/L at 15 °C | 4.7 g/L at 20 °C |
| pKa (carboxyl group) | ~2.17 | ~3.07 | ~2.38-2.50 |
| pKa (amino group) | ~4.85 | ~4.79 | ~4.85-4.88 |
| Appearance | White to off-white crystalline powder | White to brownish crystalline powder | White to slightly yellow crystalline solid |
Biological Activities and Toxicity: A Comparative Overview
The isomeric position of the amino group profoundly influences the biological activities and toxicological profiles of these compounds.
Anti-inflammatory Activity
Derivatives of 2-aminobenzoic acid have been synthesized and investigated as potent anti-inflammatory and analgesic agents.[3][4] 3-Aminobenzoic acid has also been noted for its anti-inflammatory properties.[5]
Antimicrobial Activity
2-Aminobenzoic acid and its derivatives have demonstrated notable antifungal and antibiofilm activities, particularly against Candida albicans.[6][7] While PABA is essential for some bacteria, it and its derivatives have also been shown to possess antibacterial and antifungal properties.[8][9]
Cytotoxicity
Derivatives of This compound have been shown to exhibit cytotoxicity against cancer cell lines, with some Schiff bases showing notable effects on the HepG2 cell line.[1] The photoproducts of some PABA derivatives, such as those used in sunscreens, have demonstrated higher levels of cytotoxicity than the parent compound.[10]
Toxicity
Acute toxicity studies have shown that This compound is more toxic to dogs and mice than to rats when administered orally.[11][12] Oral doses greater than 1.0 g/kg in dogs may lead to acute gastro-enteritis and hemorrhages.[12] The toxicity of derivatives of all three isomers is an active area of research, with modifications to the parent molecule significantly altering the toxicological profile.[13]
Experimental Protocols
Accurate and reproducible experimental methods are paramount for the comparative analysis of these isomers. Below are detailed protocols for common analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
HPLC is a robust method for the separation and quantification of aminobenzoic acid isomers. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, is particularly effective.[14][15]
Caption: A schematic of the experimental workflow for determining the pKa of aminobenzoic acid isomers using UV-Vis spectrophotometry.
Protocol Details:
-
Prepare a stock solution of the aminobenzoic acid isomer in a suitable solvent (e.g., water or a water/methanol mixture).
-
Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
Add a small, constant volume of the stock solution to each buffer solution.
-
Measure the UV-Vis absorption spectrum for each solution.
-
Plot the absorbance at a wavelength where the protonated and deprotonated forms have different absorbances against the pH.
-
The pKa is the pH at which the absorbance is halfway between the minimum and maximum values on the resulting sigmoidal curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the aminobenzoic acid isomers. The chemical shifts of the protons and carbons are sensitive to the position of the amino group. [16][17] Protocol Details:
-
Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃ is used to dissolve the sample.
-
Sample Preparation: A small amount of the sample is dissolved in the deuterated solvent in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the structure of the isomer.
Conclusion
The comparative analysis of this compound and its isomers reveals significant differences in their physicochemical properties and biological activities, underscoring the importance of isomeric purity in research and pharmaceutical applications. The provided experimental protocols offer a foundation for the accurate and reliable characterization of these compounds. Further comparative studies, particularly in the areas of cytotoxicity and specific signaling pathway modulation, will be invaluable in fully elucidating the therapeutic potential and toxicological risks associated with each isomer.
References
- 1. This compound Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents [mdpi.com]
- 2. This compound | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of p-aminobenzoic acid compared with other organic acids against selected bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic effects of octyldimethyl para-aminobenzoic acid (OD-PABA) and its photoproducts - American Chemical Society [acs.digitellinc.com]
- 11. researchgate.net [researchgate.net]
- 12. Toxicity of p-Aminobenzoic Acid | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 13. Molecular Antioxidant Properties and In Vitro Cell Toxicity of the p-Aminobenzoic Acid (PABA) Functionalized Peptide Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. helixchrom.com [helixchrom.com]
- 15. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
A Comparative Guide to HPLC Columns for Para-Aminobenzoic Acid (PABA) Analysis
For researchers, scientists, and professionals in drug development, the accurate analysis of para-aminobenzoic acid (PABA) is crucial. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose, with the choice of column being a critical factor for achieving optimal separation and reliable results. This guide provides a performance comparison of three common reversed-phase HPLC columns—C18, C8, and Phenyl—for the analysis of PABA, supported by experimental data and detailed methodologies.
The selection of an appropriate HPLC column is paramount in developing a robust analytical method. The stationary phase chemistry significantly influences the retention, selectivity, and peak shape of the analyte. This guide evaluates the performance of C18, C8, and Phenyl columns, highlighting their respective strengths and weaknesses for PABA analysis.
Performance Comparison of HPLC Columns for PABA Analysis
The following table summarizes the key performance parameters for the analysis of PABA on C18, C8, and Phenyl HPLC columns, based on data from various studies.
| Performance Metric | C18 Column (Discovery C18) | C18 Column (Eclipse XDB-C18) | C8 Column (ZORBAX C8) | Phenyl Column (Luna Phenyl-Hexyl) |
| Retention Time (min) | 5.3[1] | 4.9-5.0[2] | Not explicitly stated, but separation was achieved | Not explicitly stated for PABA, but offers alternative selectivity for aromatic compounds |
| Peak Asymmetry (Tailing Factor) | Good (implied by method validation) | Good (implied by use in assay) | Bad separation with forked and broad peaks observed in one study[3] | Generally provides good peak shape for aromatic compounds |
| Theoretical Plates (N) | High (expected for validated methods) | High (expected for assay use) | Lower, indicated by poor peak shape in one study[3] | High (generally provides high efficiency) |
| Resolution (Rs) | Good separation from other components[1] | Sufficient for quantification[2] | Poor separation from benzocaine in a specific study[3] | Can provide unique selectivity to resolve closely eluting peaks |
Experimental Protocols
The following are representative experimental methodologies for the analysis of PABA using different HPLC columns.
Method 1: PABA Analysis on a C18 Column (Discovery C18)[1]
-
Column: Discovery C18 (dimensions not specified)
-
Mobile Phase: 10mM Ammonium acetate (pH 4.0) and acetonitrile
-
Flow Rate: Not specified
-
Injection Volume: Not specified
-
Detection: UV at 280 nm[4]
-
Temperature: Not specified
Method 2: PABA Analysis on a C18 Column (Eclipse XDB-C18)[2]
-
Column: Eclipse XDB-C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Gradient elution with:
-
A: 0.1% formic acid in H₂O
-
B: 0.1% formic acid in Methanol
-
Gradient: Start with 8% B, increase linearly to 50% B in 7 min, then to 100% B in 3 min. Re-equilibrate at initial conditions for 4 min.
-
-
Flow Rate: Not specified
-
Injection Volume: 20 µL
-
Detection: Not specified
-
Temperature: 40°C
Method 3: PABA Analysis on a C8 Column (ZORBAX C8)[3]
-
Column: ZORBAX C8, 5µm, 4.6 x 150 mm I.D.
-
Mobile Phase: Acetonitrile : Phosphate buffer pH 5.5 (25:75 v/v)
-
Flow Rate: Not specified
-
Injection Volume: Not specified
-
Detection: Not specified
-
Temperature: Ambient
Method 4: General Protocol for Aromatic Compounds on a Phenyl Column (Luna Phenyl-Hexyl)
While a specific method for PABA on this column was not found, the following protocol for aromatic compounds can be adapted.
-
Column: Luna 5 µm Phenyl-Hexyl, 150 x 4.6 mm
-
Mobile Phase: A: 50 mM KH₂PO₄ + 0.1% H₃PO₄, B: Acetonitrile. A gradient can be optimized for PABA elution.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: Not specified
-
Detection: UV at a wavelength appropriate for PABA (e.g., 280 nm or 290 nm)[4][5]
-
Temperature: Not specified
Experimental Workflow and Logical Relationships
The general workflow for HPLC analysis, from sample preparation to data analysis, is a critical logical sequence for obtaining reliable results. The following diagram illustrates this process.
Caption: General workflow for HPLC analysis of PABA.
Discussion and Recommendations
-
C18 Columns: These are the most common choice for PABA analysis, offering good retention and peak shape under various mobile phase conditions. The hydrophobic C18 alkyl chains provide strong interaction with the non-polar parts of the PABA molecule. For routine analysis, a C18 column is a reliable starting point.
-
C8 Columns: With shorter alkyl chains, C8 columns are less retentive than C18 columns. This can be advantageous for reducing analysis time. However, as seen in one study, a C8 column resulted in poor peak shape and separation for PABA when analyzed with another compound, suggesting that method optimization is crucial.[3] For PABA analysis, a C8 column might be suitable if a shorter run time is a priority and the sample matrix is not complex.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. lcms.cz [lcms.cz]
- 5. Validation of the use of p-aminobenzoic acid to determine completeness of 24 h urine collections in surveys of diet and nutrition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Aminobenzoic Acid: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of 4-Aminobenzoic acid is a critical aspect of laboratory safety and chemical management. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle the disposal of this compound in accordance with safety regulations.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, gloves, and a lab coat. In situations where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] Ensure that an eyewash station and safety shower are readily accessible.[1][2]
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal facility.[3][4][5][6] This ensures that the chemical is managed in a way that minimizes environmental impact and complies with federal, state, and local regulations.[5]
1. Waste Collection and Storage:
-
Collect waste this compound, including any contaminated materials, in a designated, suitable, and clearly labeled closed container.[1][3]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4]
2. Accidental Spills and Cleanup:
-
Carefully sweep or shovel the spilled solid material into a suitable container for disposal.[1][3]
-
For final cleanup of the spill area, some sources suggest neutralizing the residue with a dilute solution of acetic acid, followed by cleaning with water.[7] This neutralized solution should also be collected for proper disposal and not washed down the drain.[7]
3. Environmental Precautions:
-
Crucially, do not release this compound into the environment. [1][8][9]
-
Do not flush the chemical into surface water or any sanitary sewer system. [1] This is due to its classification as being harmful to aquatic organisms and potentially causing long-term adverse effects in the aquatic environment.[1][6]
4. Final Disposal:
-
Arrange for the collection of the waste container by a licensed hazardous waste disposal company.
-
Provide the waste disposal company with a complete and accurate Safety Data Sheet (SDS) for this compound.
Quantitative Disposal Data
The reviewed safety data sheets and disposal guidelines do not provide specific quantitative limits (e.g., concentration thresholds for drain disposal) for this compound. The consistent recommendation is to treat all quantities of waste this compound as chemical waste to be disposed of via a licensed contractor.
| Parameter | Value |
| Permissible Concentration for Drain Disposal | Not Recommended |
| Regulatory Quantity Limit for Hazardous Waste | Consult Local, State, and Federal Regulations |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. geneseo.edu [geneseo.edu]
- 4. westliberty.edu [westliberty.edu]
- 5. agscientific.com [agscientific.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. lobachemie.com [lobachemie.com]
- 9. sds.edqm.eu [sds.edqm.eu]
Personal protective equipment for handling 4-Aminobenzoic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Aminobenzoic Acid. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound can cause skin irritation, serious eye irritation, allergic skin reactions, and respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory.
Summary of Required Personal Protective Equipment
| Operation | Required PPE |
| Handling Solid Powder | - Gloves: Nitrile rubber, inspected before use.[1][3] - Eye/Face Protection: Tight-sealing safety goggles and a face shield.[4][5] - Respiratory Protection: NIOSH/MSHA approved respirator if dust is generated or ventilation is inadequate.[4][5] - Protective Clothing: Lab coat or long-sleeved clothing.[6] |
| Preparing Solutions | - Gloves: Nitrile rubber, inspected before use.[1][3] - Eye/Face Protection: Tight-sealing safety goggles.[4][5] - Protective Clothing: Lab coat. |
| General Laboratory Work | - Gloves: Nitrile rubber.[1][3] - Eye Protection: Safety glasses with side shields. - Protective Clothing: Lab coat. |
Operational Plan: Step-by-Step Handling Procedures
2.1. Engineering Controls
-
Use a chemical fume hood when handling the solid powder to avoid dust formation.[1]
-
Ensure that eyewash stations and safety showers are readily accessible.[4][6]
2.2. Donning PPE
-
Hand Hygiene: Wash hands thoroughly before starting any procedure.
-
Protective Clothing: Put on a clean lab coat.
-
Respiratory Protection (if required): Perform a fit test for the respirator. Put on the respirator.
-
Eye and Face Protection: Put on safety goggles and a face shield if handling the solid form.
-
Gloves: Inspect gloves for any tears or perforations before wearing. Don gloves, ensuring they cover the cuffs of the lab coat.
2.3. Handling this compound
-
Avoid creating dust when handling the solid.[1]
-
Weigh the chemical in a fume hood or a ventilated enclosure.
-
Wash hands thoroughly after handling and before leaving the laboratory.[1]
2.4. Doffing PPE
-
Gloves: Remove gloves using a proper technique to avoid skin contact with the outer surface.[1]
-
Face Shield and Goggles: Remove the face shield and goggles.
-
Protective Clothing: Remove the lab coat.
-
Respirator (if used): Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
3.1. Chemical Waste
-
Dispose of this compound and any solutions containing it as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Follow all local, regional, and national regulations for chemical waste disposal.[8] Do not dispose of it down the drain.[1]
3.2. Contaminated PPE
-
Dispose of contaminated gloves and other disposable PPE as hazardous waste in a designated container.[1]
-
Contaminated work clothing should not be allowed out of the workplace and should be decontaminated before reuse.[1][5]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[1][6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[1]
-
Spills: Evacuate the area. Wear appropriate PPE. For solid spills, sweep up carefully to avoid creating dust and place in a suitable container for disposal.[4]
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
References
- 1. geneseo.edu [geneseo.edu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. westliberty.edu [westliberty.edu]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
